Methyl 4-benzoylbutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-04-8 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Methyl 4-benzoylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-benzoylbutyrate, also known by its IUPAC name methyl 5-oxo-5-phenylpentanoate, is a keto ester of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this document explores the known biological activities of related compounds, offering insights into the potential pharmacological relevance of this compound.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a methyl ester and a benzoyl group. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| IUPAC Name | methyl 5-oxo-5-phenylpentanoate | [1][2] |
| Synonyms | This compound | [3] |
| CAS Number | 1501-04-8 | [2][3] |
| Appearance | Predicted to be a liquid or low-melting solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm, 3H), aromatic protons of the benzoyl group (multiplet, ~7.4-8.0 ppm, 5H), and the aliphatic chain protons. |
| ¹³C NMR (CDCl₃) | A peak for the ester carbonyl carbon (~173 ppm), a peak for the ketone carbonyl carbon (~199 ppm), peaks for the aromatic carbons (~128-137 ppm), a peak for the methoxy carbon (~52 ppm), and peaks for the aliphatic carbons. |
| Infrared (IR) | A strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹ and a strong absorption band for the ketone carbonyl group (C=O) around 1685 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 206. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of benzene with a suitable acylating agent, such as 4-carbomethoxybutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6][7][8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Benzene
-
4-Carbomethoxybutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-carbomethoxybutyryl chloride (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add benzene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by silica gel column chromatography to remove unreacted starting materials and byproducts.[9][10]
Workflow for Purification:
Caption: Purification workflow for this compound.
Procedure:
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A mixture of hexanes and ethyl acetate (e.g., 9:1 to 7:3 v/v) is a good starting point.
-
Column Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase method is suitable for the analysis of this aromatic ketone.[11][12][13][14]
General HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the benzoyl chromophore) |
| Injection Volume | 10 µL |
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs, such as γ-keto esters and phenylpentanoic acid derivatives, have been investigated for various pharmacological activities.
-
γ-Keto Esters: This class of compounds is recognized for its versatile reactivity, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.[15] Some β-keto esters have been designed and synthesized as potential antibacterial agents, acting as mimics of bacterial quorum-sensing molecules.[16]
-
Phenylpentanoic Acid Derivatives: Derivatives of phenylpropanoic and phenylpentanoic acids have shown a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[17] Certain phenylcycloalkanecarboxylic acid derivatives have been identified as potent and selective sigma 1 ligands, with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[18]
The presence of both a keto and an ester functional group, along with the phenyl ring, makes this compound an attractive scaffold for medicinal chemistry exploration. Future research could focus on its potential as an intermediate for the synthesis of novel therapeutic agents targeting a variety of biological pathways.
Potential Signaling Pathway Involvement (Hypothetical):
Given the structural motifs present in this compound, it is conceivable that it or its derivatives could interact with various signaling pathways. For instance, compounds with similar structures have been shown to modulate pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical interaction with a generic signaling pathway, which would require experimental validation.
Caption: Hypothetical modulation of a signaling pathway.
Safety and Handling
A safety data sheet (SDS) should be consulted before handling this compound.[3][19][20] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. While direct evidence of its biological activity is currently scarce, its structural relationship to classes of compounds with known pharmacological effects suggests that it is a promising candidate for further investigation in the field of drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound.
References
- 1. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-Oxo-5-phenylpentanoate | LGC Standards [lgcstandards.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-oxo-5-phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-oxo-5-phenylpentanoate, a keto ester of significant interest in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 5-oxo-5-phenylpentanoate. This information is critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 2H | Ar-H (ortho to C=O) |
| 7.55 | t | 1H | Ar-H (para to C=O) |
| 7.45 | t | 2H | Ar-H (meta to C=O) |
| 3.67 | s | 3H | -OCH₃ |
| 3.05 | t | 2H | -CH₂-C=O (ketone) |
| 2.40 | t | 2H | -CH₂-C=O (ester) |
| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C=O (ketone) |
| 173.8 | C=O (ester) |
| 136.8 | Ar-C (ipso) |
| 133.1 | Ar-C (para) |
| 128.6 | Ar-C (meta) |
| 128.0 | Ar-C (ortho) |
| 51.6 | -OCH₃ |
| 37.8 | -CH₂-C=O (ketone) |
| 33.2 | -CH₂-C=O (ester) |
| 20.0 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | w | C-H stretch (aromatic) |
| 2950 | w | C-H stretch (aliphatic) |
| 1735 | s | C=O stretch (ester) |
| 1685 | s | C=O stretch (ketone) |
| 1595, 1450 | m | C=C stretch (aromatic) |
| 1215 | s | C-O stretch (ester) |
| 750, 690 | s | C-H bend (aromatic, monosubstituted) |
s = strong, m = medium, w = weak
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | Low | [M - OCH₃]⁺ |
| 147 | Low | [M - COOCH₃]⁺ |
| 120 | Moderate | [C₆H₅COCH₂CH₂]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Base Peak) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like Methyl 5-oxo-5-phenylpentanoate. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is necessary.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply the solution to a KBr plate, and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or with the pure solvent film if applicable) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This guide provides a foundational set of spectroscopic data and analytical protocols for Methyl 5-oxo-5-phenylpentanoate. Researchers are encouraged to use this information as a reference for their own experimental work and to consult the primary literature for more detailed studies on the synthesis and applications of this compound.
An In-depth Technical Guide on the Presumed Mechanism of Action of N-(2-methoxyethyl)phenylcarbamate (CAS 1501-04-8) in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Aryl Carbamates
N-aryl carbamates are a versatile class of organic compounds characterized by a carbamate functional group (-NHCOO-) attached to an aromatic ring. They serve as crucial intermediates in organic synthesis, acting as protecting groups for amines, directing groups in aromatic substitution reactions, and precursors for the synthesis of ureas and other nitrogen-containing heterocycles. The reactivity of the carbamate moiety is largely dictated by the nature of the substituents on the nitrogen and the oxygen atoms.
The compound , presumably an N-(2-methoxyethyl)phenylcarbamate derivative, possesses both an aryl group and a 2-methoxyethyl group attached to the nitrogen atom. This substitution pattern is expected to influence its electronic and steric properties, thereby modulating its reactivity in various organic transformations.
Core Reactivity and Hypothesized Mechanism of Action
The primary mechanism of action of N-aryl carbamates in organic reactions revolves around the chemistry of the carbamate functional group. Key reaction pathways include nucleophilic substitution at the carbonyl carbon, electrophilic aromatic substitution directed by the carbamate group, and base-mediated rearrangements.
The N-aryl carbamate group is a powerful ortho-directing group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, activating the ortho positions towards electrophilic attack. The 2-methoxyethyl group on the nitrogen can further influence this directing effect through steric hindrance and electronic contributions.
A plausible workflow for this process is illustrated below:
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-benzoylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-benzoylbutyrate, a valuable intermediate in organic synthesis and drug development. The synthesis is achieved through a two-step process, beginning with the preparation of the acylating agent, Methyl 4-(chloroformyl)butyrate, followed by a Friedel-Crafts acylation of benzene.
Overall Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Preparation of Methyl 4-(chloroformyl)butyrate: Glutaric anhydride is first ring-opened with methanol to form the monomethyl ester of glutaric acid. This is subsequently converted to the acyl chloride using a chlorinating agent.
-
Friedel-Crafts Acylation: The synthesized Methyl 4-(chloroformyl)butyrate is then used to acylate benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| 1. Acyl Chloride Preparation | Glutaric anhydride | Methanol | Monomethyl glutarate | 1 : 1.5 | Methanol | Reflux | 1 hour | ~95 | - |
| Monomethyl glutarate | Thionyl chloride | Methyl 4-(chloroformyl)butyrate | 1 : 1.2 | None | Reflux | 6 hours | 86.4[1] | >98 | |
| 2. Friedel-Crafts Acylation | Benzene | Methyl 4-(chloroformyl)butyrate | This compound | 6.6 : 1 | Benzene | Reflux | 30 minutes | 77-82 | >97[2] |
Experimental Protocols
Part 1: Synthesis of Methyl 4-(chloroformyl)butyrate
This procedure outlines the preparation of the necessary acylating agent.
Materials:
-
Glutaric anhydride
-
Anhydrous methanol
-
Thionyl chloride
-
Distillation apparatus
-
Round-bottom flasks
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Formation of Monomethyl Glutarate:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve glutaric anhydride (0.878 mol, 100 g) in anhydrous methanol (50 mL).[1]
-
Heat the mixture to reflux and maintain for 1 hour.[1]
-
After the reaction is complete, remove the excess methanol by distillation under reduced pressure.
-
-
Formation of the Acyl Chloride:
-
Cool the resulting monomethyl glutarate to room temperature.
-
Caution: This step should be performed in a well-ventilated fume hood as it evolves acidic gases.
-
Slowly add thionyl chloride (1.05 mol, 125 g) to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
-
Purification:
Part 2: Synthesis of this compound via Friedel-Crafts Acylation
This procedure details the Friedel-Crafts acylation of benzene.
Materials:
-
Methyl 4-(chloroformyl)butyrate
-
Anhydrous benzene (thiophene-free)
-
Anhydrous aluminum chloride (powdered)
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Two condensers
-
Heating mantle
-
Ice-water bath
-
Steam distillation apparatus
-
Separatory funnel
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Column chromatography apparatus (optional)
-
Silica gel (optional)
-
Hexane and Ethyl acetate (optional)
Procedure:
-
Reaction Setup:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and two condensers, combine anhydrous benzene (4.5 mol, 350 g) and Methyl 4-(chloroformyl)butyrate (0.68 mol, 112 g).
-
Begin stirring the mixture and cool it in an ice-water bath.
-
-
Addition of Catalyst:
-
While stirring vigorously, add powdered anhydrous aluminum chloride (1.5 mol, 200 g) portion-wise to the reaction mixture, ensuring the temperature is kept low.[3] An exothermic reaction will occur with the evolution of hydrogen chloride gas, which should be vented through a gas trap.
-
-
Reaction:
-
After the addition of aluminum chloride is complete, remove the ice bath and heat the mixture to reflux using an oil bath.
-
Maintain the reflux with continuous stirring for 30 minutes.[3]
-
-
Work-up and Isolation:
-
Cool the flask in a cold-water bath.
-
Slowly and cautiously add 300 mL of water through a dropping funnel attached to one of the condensers to quench the reaction and decompose the aluminum chloride complex.[3]
-
Remove the excess benzene via steam distillation.[3]
-
Transfer the remaining mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified this compound.
-
Characterization Data
-
Molecular Formula: C₁₂H₁₄O₃[4]
-
Molecular Weight: 206.24 g/mol [4]
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, predicted): δ 7.95 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 3.65 (s, 3H, -OCH₃), 3.05 (t, 2H, -COCH₂-), 2.40 (t, 2H, -CH₂CO₂CH₃), 2.10 (quintet, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (CDCl₃): Spectral data available on PubChem.[4]
-
GC-MS: Fragmentation pattern available on PubChem.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Friedel-Crafts acylation step.
References
Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Methyl 4-benzoylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful tool is extensively used in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are crucial intermediates for a wide array of bioactive molecules. Methyl 4-benzoylbutyrate is a versatile bifunctional molecule that can be employed in both intermolecular and intramolecular Friedel-Crafts acylation reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts acylation. It will cover its synthesis from readily available starting materials and its subsequent intramolecular cyclization to form a tetralone scaffold, a privileged structure in medicinal chemistry.[1][2][3] Tetralone derivatives are key building blocks in the synthesis of numerous pharmaceuticals, including antidepressants like Sertraline and anticancer agents.[1][4][5]
Intermolecular Friedel-Crafts Acylation: Synthesis of this compound
This compound can be synthesized via the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by esterification of the resulting 4-benzoylbutyric acid.
Reaction Mechanism
The reaction proceeds through the generation of an acylium ion from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then acts as an electrophile, attacking the benzene ring in an electrophilic aromatic substitution reaction to form 4-benzoylbutyric acid. The subsequent esterification of the carboxylic acid with methanol yields this compound.
Experimental Protocol: Synthesis of 4-Benzoylbutyric Acid
Materials:
-
Benzene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (used as both reactant and solvent).
-
Addition of Reactant: Dissolve glutaric anhydride (1 equivalent) in anhydrous benzene and add it dropwise to the stirred suspension of aluminum chloride at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 4-benzoylbutyric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield pure 4-benzoylbutyric acid.
Experimental Protocol: Esterification to this compound
Materials:
-
4-Benzoylbutyric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve 4-benzoylbutyric acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
-
Purification: The crude ester can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Benzoylbutyric acid | C₁₁H₁₂O₃ | 192.21 | 114-116 |
| This compound | C₁₂H₁₄O₃ | 206.24 | Oil |
Intramolecular Friedel-Crafts Acylation: Synthesis of a Tetralone Derivative
This compound can undergo an intramolecular Friedel-Crafts acylation to form methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate, a tetralone derivative. This cyclization is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.[6]
Reaction Mechanism
The strong acid protonates the carbonyl oxygen of the ketone, which is followed by the formation of an acylium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution to form the six-membered ring of the tetralone system.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Intramolecular Cyclization
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Methanesulfonic acid
-
Ice-water
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C.
-
Addition of Reactant: Slowly add this compound (1 equivalent) to the hot PPA with vigorous stirring.
-
Reaction: Maintain the reaction mixture at 90-100°C for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a large amount of ice-water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate, can be purified by column chromatography on silica gel.
Data Presentation
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Spectroscopic Data |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylate | C₁₂H₁₂O₃ | 204.22 | 70-85 | ¹H NMR: Aromatic protons (δ 7.2-8.1), methoxy protons (δ ~3.7), and aliphatic protons of the tetralone ring (δ 2.0-3.5). ¹³C NMR: Carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons. IR (cm⁻¹): C=O stretching (ester and ketone), aromatic C-H stretching. |
Application in Drug Development: The Tetralone Scaffold
The tetralone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1][2][3] This makes tetralone derivatives highly valuable starting points for drug discovery programs. A prominent example is the synthesis of the antidepressant Sertraline, where a substituted tetralone is a key intermediate.[4]
The general workflow for developing a drug candidate from a tetralone scaffold involves several key stages:
Caption: A generalized drug development workflow.
-
Scaffold Synthesis: Efficient synthesis of the core tetralone structure, as detailed in the protocol above.
-
Library Generation: Chemical modification of the tetralone scaffold at various positions to create a diverse library of related compounds. This can involve reactions such as condensation, reduction, and substitution.
-
High-Throughput Screening (HTS): The compound library is screened against a specific biological target to identify "hits" that exhibit the desired activity.
-
Hit-to-Lead Optimization: Promising hits are further modified to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This involves Structure-Activity Relationship (SAR) studies.
-
Preclinical and Clinical Development: The optimized lead compound undergoes extensive preclinical testing in cell cultures and animal models, followed by clinical trials in humans to establish its safety and efficacy.
Conclusion
This compound is a valuable and versatile starting material for Friedel-Crafts acylation reactions. Its synthesis via an intermolecular reaction and subsequent intramolecular cyclization provides an efficient route to tetralone derivatives. These scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active compounds. The protocols and workflows presented here provide a solid foundation for researchers and drug development professionals to utilize these powerful synthetic transformations in their own research endeavors.
References
Application Note: A Detailed Protocol for the Blaise Reaction in the Synthesis of β-Ketoesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Blaise reaction is a powerful synthetic tool for the formation of β-ketoesters or β-enamino esters from the reaction of a nitrile with an α-haloester in the presence of activated zinc.[1][2][3] This application note provides a detailed experimental protocol for a representative Blaise reaction, offering a foundation for researchers exploring its use in the synthesis of complex molecules. While the specific substrate "Methyl 4-benzoylbutyrate" is a ketoester and not a typical starting material for the Blaise reaction, this protocol will outline the general procedure using a model nitrile and α-bromoester. For reactions involving the ketone moiety of a molecule like this compound, the related Reformatsky reaction should be considered.
Key Reaction Parameters
Successful execution of the Blaise reaction hinges on several critical parameters. The use of activated zinc is crucial for the formation of the organozinc intermediate.[1][3] Tetrahydrofuran (THF) is generally the solvent of choice, and a slow addition of the α-bromoester helps to minimize self-condensation, a common side reaction.[1][4] The work-up conditions determine the final product; acidic work-up yields the β-ketoester, while a basic work-up with aqueous potassium carbonate will yield the β-enamino ester.[1][2][5]
Experimental Protocol: Synthesis of a β-Ketoester via the Blaise Reaction
This protocol describes a general procedure for the synthesis of a β-ketoester starting from a nitrile and an α-bromoester.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Activated Zinc Dust | Zn | 65.38 | 30 | 1.96 g |
| Iodine | I₂ | 253.81 | trace | 1 crystal |
| Nitrile (e.g., Benzonitrile) | C₇H₅N | 103.12 | 10 | 1.03 g (1.01 mL) |
| α-Bromoester (e.g., Ethyl bromoacetate) | C₄H₇BrO₂ | 167.00 | 12 | 2.00 g (1.33 mL) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 20 mL |
| Brine | NaCl | 58.44 | - | 20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | as needed |
Procedure
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (30 mmol) and a crystal of iodine. Heat the flask gently with a heat gun under a stream of inert gas (e.g., argon or nitrogen) until the purple iodine vapor is no longer visible. This process activates the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF (20 mL) to the flask containing the activated zinc.
-
Initiation: Add a small portion (approximately 10%) of the α-bromoester (12 mmol total) to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exothermic reaction and the disappearance of the shiny zinc surface.
-
Addition of Reactants: Once the reaction has initiated, begin the simultaneous slow addition of the nitrile (10 mmol) dissolved in anhydrous THF (15 mL) and the remaining α-bromoester dissolved in anhydrous THF (15 mL) from separate dropping funnels over a period of 30-60 minutes. Maintain a gentle reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting nitrile.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M hydrochloric acid (20 mL) to the reaction mixture with vigorous stirring to hydrolyze the intermediate and dissolve any unreacted zinc.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-ketoester.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the Blaise reaction.
Caption: Workflow for the synthesis of a β-ketoester via the Blaise reaction.
Signaling Pathway Analogy: The Blaise Reaction Mechanism
The mechanism of the Blaise reaction can be visualized as a signaling pathway, where each step activates the next, leading to the final product.
Caption: The reaction mechanism of the Blaise reaction.
References
- 1. Blaise Reaction [organic-chemistry.org]
- 2. Blaise reaction - Wikipedia [en.wikipedia.org]
- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis [organic-chemistry.org]
- 5. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
Application of Methyl 4-benzoylbutyrate in the synthesis of gamma-keto esters
Application Notes and Protocols: Synthesis of γ-Keto Esters
Introduction
Gamma-keto esters are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, natural products, and fine chemicals. Their inherent bifunctionality, characterized by the presence of both a ketone and an ester group separated by a methylene bridge, allows for a diverse range of chemical transformations. These notes detail robust and efficient protocols for the synthesis of γ-keto esters, providing researchers, scientists, and drug development professionals with practical methodologies. The synthesis of compounds such as methyl 4-benzoylbutyrate can be achieved through various strategic approaches, and this document outlines some of the most effective methods reported in the literature.
Method 1: Zinc Carbenoid-Mediated Homologation of β-Keto Esters
This method provides a rapid and efficient one-pot synthesis of γ-keto esters from readily available β-keto esters through the insertion of a methylene group. The reaction is mediated by a zinc carbenoid, typically generated from diethylzinc and diiodomethane (Furukawa's modification of the Simmons-Smith reagent).[1][2]
Reaction Principle
The proposed mechanism involves the initial deprotonation of the β-keto ester by the zinc carbenoid to form a zinc enolate. This enolate then reacts with another equivalent of the carbenoid, leading to the formation of a donor-acceptor cyclopropane intermediate. This intermediate is unstable and undergoes fragmentation to yield an organometallic species, which upon protonolysis, affords the final γ-keto ester.[1][2]
Experimental Protocol
Materials:
-
β-Keto ester (e.g., methyl acetoacetate)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with the β-keto ester (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution).
-
The flask is cooled to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
To the stirred solution, diethylzinc (3.0 equiv) is added dropwise via syringe.
-
Diiodomethane (3.0 equiv) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 45 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure γ-keto ester.
Quantitative Data
| Starting β-Keto Ester | Product γ-Keto Ester | Yield (%) | Reference |
| Methyl 3-oxobutanoate | Methyl 4-oxopentanoate | 85 | [1] |
| Ethyl 3-oxo-3-phenylpropanoate | Ethyl 4-oxo-4-phenylbutanoate | 92 | [1] |
| Methyl 2-methyl-3-oxobutanoate | Methyl 3-methyl-4-oxopentanoate | 88 | [2] |
| Ethyl 3-oxohexanoate | Ethyl 4-oxoheptanoate | 90 | [2] |
Workflow Diagram
Method 2: Gold(III)-Catalyzed Hydration of 3-Alkynoates
This method offers a practical, one-step synthesis of γ-keto esters from 3-alkynoates under mild conditions. The regioselective hydration is catalyzed by a gold(III) species, proceeding through a carbonyl group participation mechanism.[3]
Reaction Principle
The Au(III) catalyst activates the alkyne bond, making it susceptible to nucleophilic attack by water. The neighboring ester carbonyl group participates in the reaction, facilitating a 5-endo-dig cyclization. This participation directs the regioselectivity of the hydration to afford the γ-keto ester upon tautomerization.[3]
Experimental Protocol
Materials:
-
3-Alkynoate substrate
-
Gold(III) chloride (AuCl₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-alkynoate (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of AuCl₃ (1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired γ-keto ester.
Quantitative Data
| Substrate (3-Alkynoate) | Product (γ-Keto Ester) | Yield (%) | Reference |
| Methyl 3-hexynoate | Methyl 4-oxohexanoate | 95 | [3] |
| Ethyl 4-phenyl-3-butynoate | Ethyl 4-oxo-4-phenylbutanoate | 92 | [3] |
| Methyl 3-octynoate | Methyl 4-oxooctanoate | 96 | [3] |
| Ethyl 5-methyl-3-hexynoate | Ethyl 5-methyl-4-oxohexanoate | 94 | [3] |
Signaling Pathway Diagram
Method 3: Conjugate Addition of Primary Nitroalkanes to α,β-Unsaturated Esters
This protocol describes a one-pot preparation of γ-keto esters through the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, followed by a Nef reaction. The reaction is typically promoted by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]
Reaction Principle
The base deprotonates the primary nitroalkane to form a nitronate anion. This anion then acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, forming a γ-nitro ester intermediate. A subsequent Nef reaction, which can be performed in the same pot under specific conditions, converts the nitro group into a carbonyl group, yielding the final γ-keto ester.[4]
Experimental Protocol
Materials:
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Primary nitroalkane (e.g., nitroethane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent (e.g., acetonitrile, CH₃CN)
-
Aqueous acid for workup (e.g., HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 equiv) and the primary nitroalkane (1.2 equiv) in the chosen solvent.
-
Add DBU (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
After the conjugate addition is complete, the Nef reaction is initiated. This may involve the addition of an oxidizing agent or treatment with strong acid, depending on the specific protocol variant. A common one-pot approach involves acidic workup.
-
After the reaction is complete, neutralize the mixture carefully.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| α,β-Unsaturated Ester | Primary Nitroalkane | Product γ-Keto Ester | Yield (%) | Reference |
| Methyl acrylate | Nitroethane | Methyl 4-oxopentanoate | 78 | [4] |
| Ethyl crotonate | Nitropropane | Ethyl 3-methyl-4-oxohexanoate | 75 | [4] |
| Methyl cinnamate | Nitroethane | Methyl 4-oxo-3-phenylpentanoate | 72 | [4] |
Logical Relationship Diagram
References
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Methyl 4-benzoylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-benzoylbutyrate, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis involves a two-step process: a Friedel-Crafts acylation of benzene with glutaric anhydride to form 4-benzoylbutyric acid, followed by an esterification reaction with methanol to yield the final product.
These protocols are designed for a pilot plant setting, emphasizing safety, scalability, and process control. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.
Synthesis Overview
The overall synthesis is a two-step process:
-
Step 1: Friedel-Crafts Acylation. Benzene is acylated with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-benzoylbutyric acid. This reaction is exothermic and requires careful temperature control.[1][2][3]
-
Step 2: Esterification. The resulting 4-benzoylbutyric acid is then esterified with methanol, usually in the presence of an acid catalyst like sulfuric acid, to give this compound.[4][5][6][7][8]
Quantitative Data Summary
The following tables provide a summary of the materials, equipment, and reaction parameters for the pilot plant scale synthesis of this compound.
Table 1: Raw Material and Equipment Specifications
| Parameter | Specification | Notes |
| Reactors | 100 L Glass-Lined Reactor (for Friedel-Crafts), 100 L Glass-Lined Reactor (for Esterification) | Equipped with overhead stirrer, condenser, temperature probe, and addition funnel. |
| Benzene | 20 L (22.8 kg, 292 mol) | Reagent grade, anhydrous |
| Glutaric Anhydride | 10 kg (87.6 mol) | 98% purity |
| Aluminum Chloride (AlCl₃) | 25 kg (187.5 mol) | Anhydrous, granular |
| Dichloromethane (DCM) | 50 L | Anhydrous, for Friedel-Crafts reaction |
| Methanol | 30 L (23.7 kg, 740 mol) | Anhydrous, for esterification |
| Sulfuric Acid (H₂SO₄) | 1 L | Concentrated (98%) |
| Hydrochloric Acid (HCl) | 20 L | Concentrated (37%), for work-up |
| Sodium Bicarbonate (NaHCO₃) | As needed | Saturated solution, for neutralization |
| Brine | As needed | Saturated NaCl solution, for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | For drying |
Table 2: Reaction Parameters for Friedel-Crafts Acylation (Step 1)
| Parameter | Value | Unit | Notes |
| Benzene Volume | 20 | L | |
| Glutaric Anhydride Mass | 10 | kg | |
| Aluminum Chloride Mass | 25 | kg | |
| Dichloromethane Volume | 50 | L | |
| Reaction Temperature | 0 - 5 | °C | Critical for controlling exotherm |
| Addition Time | 2 - 3 | hours | Slow addition is crucial for safety |
| Reaction Time | 4 - 6 | hours | After addition is complete |
| Stirring Speed | 100 - 150 | RPM | To ensure proper mixing |
| Expected Yield (4-benzoylbutyric acid) | 15 - 16.5 | kg | 85 - 95% |
Table 3: Reaction Parameters for Esterification (Step 2)
| Parameter | Value | Unit | Notes |
| 4-benzoylbutyric acid Mass | ~16 | kg | From Step 1 |
| Methanol Volume | 30 | L | |
| Sulfuric Acid Volume | 1 | L | |
| Reaction Temperature | 60 - 65 | °C | Reflux temperature of methanol |
| Reaction Time | 8 - 12 | hours | Monitored by TLC or HPLC |
| Stirring Speed | 100 - 150 | RPM | |
| Expected Yield (this compound) | 15.5 - 17 | kg | 90 - 95% |
| Overall Yield | 76 - 90% |
Experimental Protocols
3.1. Step 1: Pilot Plant Synthesis of 4-benzoylbutyric acid (Friedel-Crafts Acylation)
Safety Precautions:
-
This reaction is highly exothermic and generates HCl gas.[1] It must be performed in a well-ventilated area with appropriate scrubbing for the off-gases.
-
Aluminum chloride is corrosive and reacts violently with water.[1] Handle with extreme care in a dry environment.
-
Benzene is a known carcinogen and is flammable. Use appropriate personal protective equipment (PPE), including respiratory protection, and work in a contained system.
-
Dichloromethane is a volatile and harmful solvent. Ensure proper ventilation and use appropriate PPE.
Procedure:
-
Reactor Setup: Charge the 100 L glass-lined reactor with anhydrous dichloromethane (50 L) and cool to 0°C using a chiller.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (25 kg) to the cold dichloromethane with stirring. Ensure the temperature does not exceed 10°C.
-
Reactant Addition: In a separate vessel, dissolve glutaric anhydride (10 kg) in benzene (20 L).
-
Slowly add the benzene/glutaric anhydride solution to the aluminum chloride suspension in the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5°C. The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction progress by taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (20 L) in a separate suitable container. This should be done in a well-ventilated fume hood due to the evolution of HCl gas. The temperature should be kept below 20°C during the quench.
-
Work-up:
-
Transfer the quenched mixture to a separation funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Combine the organic layers and wash with water (2 x 20 L) and then with brine (1 x 20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain crude 4-benzoylbutyric acid as a solid. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if higher purity is required.
3.2. Step 2: Pilot Plant Synthesis of this compound (Esterification)
Safety Precautions:
-
Methanol is flammable and toxic. Handle in a well-ventilated area and use appropriate PPE.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and use appropriate PPE.
Procedure:
-
Reactor Setup: Charge the 100 L glass-lined reactor with the crude 4-benzoylbutyric acid (~16 kg) from Step 1 and methanol (30 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1 L) to the mixture with stirring. An exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a large container of cold water (50 L).
-
Extract the aqueous mixture with dichloromethane (3 x 15 L).
-
Combine the organic layers and wash with water (2 x 20 L), followed by a saturated sodium bicarbonate solution (2 x 15 L) to neutralize any remaining acid, and finally with brine (1 x 20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.
-
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Chemical synthesis route for this compound.
Diagram 2: Pilot Plant Workflow for this compound Production
Caption: Workflow for the pilot plant production of this compound.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iium.edu.my [journals.iium.edu.my]
Application Note: Derivatization of Methyl 4-benzoylbutyrate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-benzoylbutyrate is a versatile scaffold for chemical modification in drug discovery programs. Its structure features three key regions amenable to derivatization: the methyl ester, the ketone carbonyl, and the aromatic benzoyl ring. By systematically modifying these positions, researchers can explore the structure-activity relationships (SAR) of the resulting analogs to optimize for potency, selectivity, and pharmacokinetic properties against a chosen biological target. This document provides detailed protocols for synthesizing a focused library of this compound derivatives and outlines a workflow for their evaluation in SAR studies, using anticancer activity as a representative therapeutic area. The gamma-keto ester motif and related benzoyl derivatives have been identified in compounds with potential anticancer and antimicrobial activities, making this scaffold a promising starting point for lead optimization.[1][2][3][4][5]
Derivatization Strategies
The core scaffold of this compound offers three primary points for chemical modification to generate a diverse library of compounds for SAR analysis.
-
A-Site (Ester Modification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a diverse library of amides, exploring the impact of different substituents on biological activity.
-
B-Site (Ketone Modification): The ketone can be reduced to a secondary alcohol. This modification alters the geometry and hydrogen bonding capacity of the molecule, providing key insights into the role of the carbonyl group in target binding.
-
C-Site (Aromatic Ring Modification): The terminal phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) via electrophilic aromatic substitution on a precursor or by using substituted starting materials. This allows for the exploration of electronic and steric effects on activity.
Caption: Synthetic pathways for derivatizing this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: A-Site Modification - Synthesis of Amide Derivatives
This two-step protocol first involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.
Step 1a: Hydrolysis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (20 mL per gram of ester).
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution and equip the flask with a reflux condenser.[6][7]
-
Heating: Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL). Cool the solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate of 4-benzoylbutyric acid should form.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-benzoylbutyric acid.
Step 1b: Amide Coupling with Benzylamine (Example)
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-benzoylbutyric acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).
-
Activation: Cool the solution to 0°C in an ice bath with stirring. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the mixture.
-
Reaction: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Protocol 2: B-Site Modification - Reduction of Ketone
This protocol describes the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.[8][9][10][11]
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 eq) in methanol (MeOH, 20 mL).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) may occur.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and stir for an additional 2 hours at room temperature. Monitor the reaction by TLC.
-
Quenching: Slowly add 1M HCl dropwise to the reaction mixture at 0°C to quench the excess NaBH₄ and neutralize the solution (target pH ~7).
-
Workup: Remove the methanol under reduced pressure. Partition the remaining residue between ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol via flash column chromatography.
Protocol 3: C-Site Modification - Friedel-Crafts Acylation of a Precursor (Example)
This protocol describes the acylation of a benzene ring, which can be adapted to create substituted analogs by starting with a substituted benzene. For this compound, this would typically be performed on a precursor molecule.
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and a gas outlet (connected to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
Acylation: After 15 minutes, add benzene (or a substituted benzene, 1.5 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to reflux (40°C) if necessary. Monitor by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (5 mL).
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product (a substituted 4-chlorobutyrophenone) can then be further processed (e.g., reaction with sodium cyanide followed by ester hydrolysis/formation) to yield the desired substituted this compound analog.
SAR Data Presentation
The synthesized derivatives should be evaluated for their biological activity. For this application note, we will use a hypothetical anticancer assay measuring the half-maximal inhibitory concentration (IC₅₀) against the MCF-7 breast cancer cell line. Data should be organized to facilitate easy comparison and identification of SAR trends.
| Compound ID | Modification Site | R Group / Modification | Structure | IC₅₀ (µM) vs. MCF-7 |
| MBB-001 | Parent Compound | N/A | (Structure of this compound) | 45.2 |
| A-Site Derivatives (Amides) | ||||
| MBB-A01 | Ester -> Amide | Benzyl (-CH₂Ph) | (Structure) | 15.8 |
| MBB-A02 | Ester -> Amide | 4-Fluorobenzyl | (Structure) | 8.3 |
| MBB-A03 | Ester -> Amide | Cyclohexyl | (Structure) | 22.1 |
| B-Site Derivatives (Alcohols) | ||||
| MBB-B01 | Ketone -> Alcohol | -OH | (Structure) | > 100 |
| C-Site Derivatives (Ring Substitution) | ||||
| MBB-C01 | Benzoyl Ring | 4-Fluoro | (Structure) | 12.5 |
| MBB-C02 | Benzoyl Ring | 4-Methoxy | (Structure) | 38.9 |
| MBB-C03 | Benzoyl Ring | 4-Trifluoromethyl | (Structure) | 5.1 |
SAR Analysis (Hypothetical):
-
A-Site: Conversion of the ester to an amide (MBB-A01) significantly improves potency. Adding an electron-withdrawing fluorine to the benzylamine moiety (MBB-A02) further enhances activity, suggesting a potential electronic or hydrogen-bonding interaction in the target's active site.
-
B-Site: Reduction of the ketone to an alcohol (MBB-B01) abolishes activity, indicating the carbonyl group is critical for target recognition, possibly acting as a hydrogen bond acceptor.
-
C-Site: Substitution on the benzoyl ring shows a clear electronic trend. An electron-withdrawing fluorine (MBB-C01) increases potency, while an electron-donating methoxy group (MBB-C02) slightly reduces it. A strongly electron-withdrawing trifluoromethyl group (MBB-C03) results in the most potent compound in this series.
Overall SAR Workflow
The process of lead optimization follows a cyclical workflow involving synthesis, biological evaluation, and data analysis to guide the design of the next generation of compounds.
Caption: Iterative workflow for SAR-guided lead optimization.
References
- 1. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Methyl 4-benzoylbutyrate
A thorough review of scientific literature and public databases did not yield specific high-throughput screening (HTS) assays where Methyl 4-benzoylbutyrate is utilized as a primary screening compound or a tool for assay development. While information on the chemical properties of this compound is available[1][2][3], its direct application in published HTS campaigns as a modulator of a biological target could not be identified.
General principles of high-throughput screening involve the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target.[4][5][6] These assays are crucial in the early stages of drug discovery.[4] Methodologies for HTS can be broadly categorized as biochemical assays, which measure the activity of a purified target protein, or cell-based assays, which assess the effect of a compound on a cellular process.[7][8]
Given the absence of specific data for this compound, this document will provide a generalized framework and hypothetical protocols for how a compound like this compound, a ketone-containing methyl ester, could theoretically be incorporated into HTS campaigns. The following sections are illustrative and based on common HTS practices.
Hypothetical Application: Screening for Inhibitors of Carbonyl Reductases
The benzoyl group in this compound contains a carbonyl moiety that could serve as a substrate for enzymes such as carbonyl reductases. These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. An HTS assay could be designed to identify inhibitors of a specific carbonyl reductase that utilizes a substrate structurally related to this compound.
Assay Principle
This hypothetical assay is based on the enzymatic reduction of a benzoylbutyrate derivative, leading to a change in a detectable signal. The reduction of the carbonyl group by a reductase consumes a cofactor, typically NADPH, which can be monitored by measuring the decrease in its intrinsic fluorescence.
Experimental Workflow
The following diagram illustrates a potential experimental workflow for screening for inhibitors of a target carbonyl reductase.
Detailed Experimental Protocol
a. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Solution: Prepare a 2X solution of the target carbonyl reductase in Assay Buffer. The final concentration should be empirically determined to yield a robust signal change within the linear range of the assay.
-
Substrate/Cofactor Solution: Prepare a 2X solution of a suitable benzoylbutyrate substrate and NADPH in Assay Buffer. The final concentrations might be in the range of 10-50 µM for the substrate (at its Km) and 20-100 µM for NADPH.
b. Assay Procedure (384-well format):
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM stock in DMSO) and controls into the wells of a 384-well, low-volume, black, flat-bottom plate.
-
Add 5 µL of the 2X Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/Cofactor Solution.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10-20 minutes.
c. Controls:
-
Negative Control (0% Inhibition): DMSO vehicle.
-
Positive Control (100% Inhibition): A known inhibitor of the target enzyme or a related family member.
Data Analysis and Presentation
The rate of NADPH consumption is determined from the linear portion of the fluorescence decay curve. The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Table 1: Hypothetical Quantitative Data for Primary Hits
| Compound ID | % Inhibition at 10 µM | Z'-factor | Signal-to-Background |
| Hit_001 | 78.2 | 0.75 | 4.1 |
| Hit_002 | 65.5 | 0.75 | 4.1 |
| Hit_003 | 91.0 | 0.75 | 4.1 |
Z'-factor and Signal-to-Background are calculated for the entire plate/assay run and reflect the quality and robustness of the assay.
Hypothetical Signaling Pathway Involvement
Should a screening campaign identify potent and selective inhibitors, the downstream biological consequences would depend on the specific role of the targeted carbonyl reductase. For instance, if the enzyme is involved in the metabolic inactivation of a pro-inflammatory mediator, its inhibition would lead to an enhanced inflammatory response.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 1501-04-8 | AChemBlock [achemblock.com]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated cell-based assay for screening of aquaporin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Route Design Starting from Methyl 4-benzoylbutyrate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of Methyl 4-benzoylbutyrate. This versatile γ-keto ester serves as a valuable starting material for the synthesis of various molecules, including biologically active lactones, saturated carboxylic acids, and diols. The following sections outline key synthetic transformations, present quantitative data in a structured format, provide detailed experimental procedures, and visualize the synthetic and biological pathways.
Synthetic Applications Overview
This compound possesses two key reactive sites: a ketone and a methyl ester. This dual functionality allows for a range of selective and comprehensive transformations. The primary synthetic routes explored in this document are:
-
Reductive Cyclization to 5-phenyl-γ-valerolactone: A two-step sequence involving the selective reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization). The resulting γ-valerolactone core is a privileged scaffold in medicinal chemistry.
-
Complete Ketone Reduction to 4-phenylpentanoic Acid: The complete deoxygenation of the benzoyl ketone to a methylene group, yielding a substituted pentanoic acid. This transformation can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, offering flexibility based on the presence of other functional groups.
-
Exhaustive Reduction to 4-phenyl-1,5-pentanediol: The simultaneous reduction of both the ketone and the methyl ester to their corresponding alcohols, producing a 1,5-diol. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride.
Data Presentation
The following table summarizes the expected outcomes for the key synthetic routes described. Please note that yields are representative and can vary based on reaction scale and optimization.
| Route | Target Molecule | Key Transformation(s) | Reagents | Expected Yield (%) |
| 1 | 5-phenyl-γ-valerolactone | Ketone Reduction & Lactonization | 1. NaBH₄, MeOH2. H₂SO₄ (cat.), Toluene | 75-85 |
| 2 | 4-phenylpentanoic Acid | Ketone Deoxygenation & Saponification | 1. Zn(Hg), HCl (Clemmensen) or H₂NNH₂·H₂O, KOH (Wolff-Kishner)2. NaOH, H₂O/MeOH | 65-80 |
| 3 | 4-phenyl-1,5-pentanediol | Ketone & Ester Reduction | LiAlH₄, THF | 80-90 |
Experimental Protocols
Route 1: Synthesis of 5-phenyl-γ-valerolactone
This two-step protocol first reduces the ketone in this compound to a hydroxyl group, followed by an acid-catalyzed lactonization to form the target γ-lactone.
Step 1: Synthesis of Methyl 5-hydroxy-5-phenylpentanoate
-
Materials: this compound (1.0 eq), Methanol (MeOH), Sodium borohydride (NaBH₄, 1.5 eq), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-hydroxy-5-phenylpentanoate. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of 5-phenyl-γ-valerolactone
-
Materials: Crude Methyl 5-hydroxy-5-phenylpentanoate (from Step 1), Toluene, Concentrated sulfuric acid (H₂SO₄, catalytic amount), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the crude Methyl 5-hydroxy-5-phenylpentanoate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-γ-valerolactone.
-
Route 2: Synthesis of 4-phenylpentanoic Acid
This protocol describes the complete reduction of the ketone functionality to a methylene group, followed by saponification of the ester. Two common methods for ketone deoxygenation are provided.
Method A: Clemmensen Reduction
-
Materials: this compound (1.0 eq), Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl), Toluene, Sodium hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amalgamated zinc, concentrated hydrochloric acid, toluene, and this compound.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with water and brine, and concentrate under reduced pressure.
-
To the crude product, add a solution of sodium hydroxide in a mixture of water and methanol and reflux for 2-3 hours to saponify the ester.
-
Cool the reaction mixture, remove the methanol under reduced pressure, and acidify the aqueous residue with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-phenylpentanoic acid.
-
Method B: Wolff-Kishner Reduction
-
Materials: this compound (1.0 eq), Hydrazine hydrate (H₂NNH₂·H₂O, 4.0 eq), Potassium hydroxide (KOH, 4.0 eq), Diethylene glycol, Sodium hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Add powdered potassium hydroxide and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture and pour it into water. Acidify with concentrated HCl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Perform saponification as described in Method A, step 7-9, to obtain 4-phenylpentanoic acid.
-
Route 3: Synthesis of 4-phenyl-1,5-pentanediol
This protocol describes the exhaustive reduction of both the ketone and ester groups using a strong reducing agent.
-
Materials: this compound (1.0 eq), Lithium aluminum hydride (LiAlH₄, 3.0 eq), Anhydrous tetrahydrofuran (THF), Diethyl ether, 1 M Hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenyl-1,5-pentanediol.
-
Visualizations
Synthetic Pathways
The following diagrams illustrate the synthetic transformations starting from this compound.
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 4-benzoylbutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common side products during the synthesis of Methyl 4-benzoylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The synthesis of this compound is commonly achieved in a two-step process:
-
Friedel-Crafts Acylation: Benzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-benzoylbutyric acid.
-
Fischer Esterification: The resulting 4-benzoylbutyric acid is then esterified with methanol using an acid catalyst, typically sulfuric acid (H₂SO₄), to yield this compound.
Q2: What are the primary side products in the Friedel-Crafts acylation step?
The main potential side products during the formation of 4-benzoylbutyric acid are:
-
Polysubstitution Products: Although less common than in Friedel-Crafts alkylation, a second acylation on the benzene ring can occur, leading to diacylated products. The initial acyl group deactivates the ring, making this a minor issue under controlled conditions.[1][2][3][4][5]
-
Isomeric Products: While the primary product is 4-benzoylbutyric acid, trace amounts of other isomers might form depending on the reaction conditions.
-
Intramolecular Cyclization Product: The product, 4-benzoylbutyric acid, can potentially undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone, α-tetralone, especially under harsh conditions like high temperatures or prolonged reaction times.
Q3: What are the common side products in the Fischer esterification step?
The primary challenge in the esterification of 4-benzoylbutyric acid is the reversible nature of the reaction.[6][7][8][9] The most significant side product is:
-
γ-keto-lactone: 4-benzoylbutyric acid can undergo intramolecular cyclization (lactonization) under the acidic and often heated conditions of the esterification to form a five-membered lactone.[7]
Q4: How can I minimize the formation of polysubstitution products in the Friedel-Crafts acylation?
To suppress polysubstitution, consider the following:
-
Stoichiometry Control: Use a molar ratio of benzene to glutaric anhydride that does not excessively favor a large excess of the acylating agent.[1]
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature, to control the reactivity.[1]
-
Order of Addition: Slowly add the glutaric anhydride to the mixture of benzene and Lewis acid to maintain a low concentration of the acylating agent throughout the reaction.
Q5: How can I prevent lactonization during the Fischer esterification?
To minimize the formation of the γ-keto-lactone:
-
Moderate Temperatures: Avoid excessively high temperatures during the esterification.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Use of Mild Catalysts: Consider using milder acid catalysts if lactonization is a significant issue.
Troubleshooting Guides
Issue 1: Low Yield of 4-benzoylbutyric acid in Friedel-Crafts Acylation
Symptoms:
-
Low isolated yield of the desired product.
-
Presence of significant amounts of starting materials (benzene, glutaric anhydride) in the crude product.
-
Complex mixture of products observed by TLC or GC-MS.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst | Use freshly opened or sublimed aluminum chloride. Ensure all glassware is thoroughly dried to prevent moisture contamination. | Increased conversion of starting materials to the desired product. |
| Insufficient Catalyst | In Friedel-Crafts acylation, a stoichiometric amount of Lewis acid is often required as it complexes with the product.[10] Ensure at least one equivalent of AlCl₃ is used. | Improved reaction rate and higher yield. |
| Low Reaction Temperature | While low temperatures are generally preferred to control side reactions, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC. | Faster reaction rate and improved conversion. |
| Premature Quenching | Ensure the reaction has gone to completion by TLC analysis before adding water or acid to quench the reaction. | Maximization of product formation from the reacted starting materials. |
Issue 2: Presence of Unexpected Peaks in the NMR or GC-MS of this compound
Symptoms:
-
Signals in the ¹H or ¹³C NMR spectrum that do not correspond to the desired product or starting materials.
-
Additional peaks in the GC-MS chromatogram.
| Potential Side Product | Characteristic Analytical Signature | Recommended Action |
| Unreacted 4-benzoylbutyric acid | Broad peak in ¹H NMR for the carboxylic acid proton. Peak corresponding to the molecular ion of the acid in GC-MS. | Drive the esterification to completion by using a larger excess of methanol or by removing the water byproduct (e.g., with a Dean-Stark trap). Purify the final product by column chromatography. |
| γ-keto-lactone | Absence of the methoxy signal in ¹H and ¹³C NMR. Different chemical shifts for the aliphatic protons compared to the desired ester. A distinct molecular ion peak in GC-MS. | Optimize esterification conditions (lower temperature, shorter reaction time). Purify the product via column chromatography. |
| Polysubstituted benzophenone derivatives | More complex aromatic region in the ¹H NMR spectrum. Higher molecular weight peaks in the GC-MS. | During the Friedel-Crafts acylation, use a slight excess of benzene and control the reaction temperature carefully. Purify the 4-benzoylbutyric acid intermediate before esterification. |
Experimental Protocols
Key Experiment: Synthesis of 4-benzoylbutyric acid via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and a solvent such as dichloromethane or nitrobenzene.
-
Addition of Reactants: Cool the mixture in an ice bath. Add benzene (1 to 1.5 equivalents) to the stirred suspension. Slowly add glutaric anhydride (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-benzoylbutyric acid can be purified by recrystallization.
Key Experiment: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-benzoylbutyric acid (1 equivalent) in an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. testbook.com [testbook.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Polysubstitution is a major drawback in A Reimer Tiemann class 12 chemistry CBSE [vedantu.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Purification of crude Methyl 4-benzoylbutyrate by column chromatography
This guide provides researchers, scientists, and drug development professionals with a structured approach to purifying crude Methyl 4-benzoylbutyrate using column chromatography, including detailed protocols and troubleshooting solutions for common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is not moving from the origin on the silica gel column. What should I do?
This is a common issue when a compound is highly polar and adsorbs too strongly to the silica gel stationary phase.[1]
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, consider switching to a more polar solvent system like methanol/dichloromethane, starting with a low percentage of methanol (e.g., 5%) and increasing it cautiously.[1][2] Be aware that using more than 10% methanol can risk dissolving the silica gel.[2]
-
Change Stationary Phase: If increasing solvent polarity is ineffective, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can be a good alternative depending on the compound's properties.[1] For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can also be effective.[1]
Q2: I saw a good separation on my analytical TLC plate, but on the column, all the fractions are mixed. Why is this happening?
This frustrating issue can arise from several factors:
-
Compound Instability: The compound may be degrading on the acidic silica gel during the longer exposure time of column chromatography.[3] To check for this, run a 2D TLC. Spot your compound, run the plate in a solvent system, then turn it 90 degrees and develop it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal; new spots appearing off the diagonal indicate degradation.[4] If instability is confirmed, consider using a deactivated or less acidic stationary phase like neutral alumina.[1]
-
Poor Column Packing: An improperly packed column with channels, cracks, or bubbles will lead to a non-uniform solvent front and poor separation.[5] Always ensure the silica slurry is homogeneous and allowed to settle into a well-packed bed.[5]
-
Column Overloading: Loading too much crude product can saturate the stationary phase near the top of the column, leading to broad bands that fail to separate. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the amount of sample loaded onto the column.[5][6]
Q3: The compound is taking a very long time to elute, and the collected fractions are very dilute (tailing). What can I do?
This phenomenon, known as "tailing," results in broad peaks and excessive fraction collection.
-
Increase Eluent Polarity: Once the desired compound begins to elute, you can often increase the polarity of the mobile phase more aggressively.[3] This will speed up the elution of the compound, reducing the tailing effect and the total solvent volume required.
-
Check for Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites (silanols) on the silica surface.[6] While this compound is neutral, highly polar impurities could interact strongly. Using a modern, end-capped silica gel can minimize these interactions.
Q4: My crude sample is not very soluble in the non-polar solvent system I need to use for elution. How should I load it onto the column?
This is a common challenge, especially on a larger scale.[3]
-
Dry Loading: The preferred method is to dissolve the crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent completely on a rotary evaporator. This results in the crude product being adsorbed onto the silica. This dry powder can then be carefully added to the top of the packed column.[4]
-
Minimal Strong Solvent: Alternatively, dissolve the sample in the absolute minimum volume of a stronger solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[3] Immediately add a layer of sand and begin eluting with the weaker mobile phase. This method is riskier as the strong solvent can disrupt the column packing if not done carefully.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System | Typical Ratio (Non-polar:Polar) | Target Rf Value | Notes |
| Hexane / Ethyl Acetate | 9:1 → 1:1 | ~0.25 - 0.35 | The most common and reliable system for compounds of intermediate polarity.[2][4] |
| Petroleum Ether / Ethyl Acetate | 9:1 → 1:1 | ~0.25 - 0.35 | An alternative to hexane, often chosen based on boiling point and availability.[2] |
| Dichloromethane / Methanol | 99:1 → 95:5 | ~0.25 - 0.35 | Suitable for more polar compounds or when solubility in hexane is poor.[1][2] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| No Elution | Solvent polarity too low. | Gradually increase the percentage of the polar solvent in the eluent.[1] |
| Poor Separation | Compound degrading on silica. | Perform a 2D TLC test for stability.[4] Switch to a neutral stationary phase like alumina.[1] |
| Column overloaded. | Reduce the amount of crude material loaded onto the column.[5][6] | |
| Column packed improperly. | Ensure the silica slurry is homogeneous and the bed is packed evenly without cracks or bubbles.[5] | |
| Band Tailing | Eluent polarity is too low for efficient elution. | Increase the eluent polarity after the leading edge of the product band begins to elute.[3] |
| Sample Loading | Poor solubility in the eluent. | Use the "dry loading" method by pre-adsorbing the crude product onto a small amount of silica.[4] |
Experimental Protocols
Protocol: Purification of this compound
Objective: To purify crude this compound from reaction byproducts using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexane and Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
TLC plates (silica gel coated), TLC chamber, and UV lamp[4][7]
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., Hexane:EtOAc in ratios of 9:1, 7:3, 1:1).[4]
-
The ideal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., Hexane:EtOAc 9:1).[4]
-
Pour the slurry into the column, ensuring the stopcock is open to allow the solvent to drain. Gently tap the column to help the silica settle into an even, well-packed bed without air bubbles.[5]
-
Once packed, add a thin (0.5-1 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Never let the solvent level drop below the top of the silica gel.[3][5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top of the sample layer.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin elution with the initial non-polar solvent mixture. Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the eluent as the column runs (e.g., from 10% EtOAc to 20% EtOAc).[4]
-
Monitor the elution of the product by periodically analyzing the collected fractions using TLC.[8]
-
-
Isolation:
-
Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[4]
-
Confirm the purity of the final product using TLC and other analytical methods (e.g., NMR, melting point).
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for poor separation issues.
References
Troubleshooting low conversion rates in Methyl 4-benzoylbutyrate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions for the synthesis of Methyl 4-benzoylbutyrate, primarily focusing on the Friedel-Crafts acylation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound via Friedel-Crafts acylation?
A1: The most frequent cause of low conversion rates is the presence of moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to water. Moisture will react with the catalyst, deactivating it and inhibiting the reaction. It is crucial to use anhydrous solvents, oven-dried glassware, and fresh, high-purity reagents under an inert atmosphere.[1]
Q2: My reaction has stalled and is not proceeding to completion. What should I investigate?
A2: If the reaction has stalled, consider the following factors:
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, the catalyst can also be consumed by complexing with the product ketone, which is why a stoichiometric amount, rather than a catalytic amount, is often required.[2]
-
Insufficient Temperature: While some reactions are exothermic, gentle heating may be required to overcome the activation energy, especially if substrates are less reactive.[1]
-
Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct. A slight excess of the acylating agent or Lewis acid may be necessary to drive the reaction to completion.[1]
Q3: Are there significant side reactions to be aware of?
A3: While Friedel-Crafts acylation is generally less prone to side reactions like poly-acylation (unlike alkylation), issues can still arise.[2][3] The primary concerns are reactions involving impurities in the starting materials or solvents. For instance, if using glutaric anhydride followed by esterification, incomplete conversion in either step will lead to impurities.
Q4: Can I use a different Lewis acid catalyst besides aluminum chloride?
A4: Yes, other Lewis acids can be used, although AlCl₃ is common for its high reactivity. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be employed, particularly if the aromatic substrate is highly activated.[2] However, with a neutral substrate like benzene, a strong Lewis acid is typically necessary for good conversion.
Troubleshooting Guide: Low Conversion Rates
This guide addresses specific problems encountered during the synthesis of this compound.
Problem 1: Very Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Recommendations |
| Moisture Contamination | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (Nitrogen or Argon).2. Use Anhydrous Reagents: Use freshly opened or distilled anhydrous solvents. Ensure the Lewis acid (e.g., AlCl₃) is a fine, free-flowing powder and not clumped, which indicates hydration. |
| Inactive Lewis Acid Catalyst | 1. Use Fresh Catalyst: Use a freshly opened bottle of high-purity aluminum chloride. Old or improperly stored AlCl₃ will have reduced activity.2. Proper Handling: Handle the Lewis acid under an inert atmosphere to prevent exposure to air and moisture. |
| Suboptimal Temperature | 1. Control Initial Temperature: For highly exothermic reactions, cool the reaction mixture to 0°C before the addition of the catalyst or acylating agent to prevent side reactions.[1]2. Gentle Heating: If the reaction is slow or stalls, consider gentle heating (e.g., 40-60°C) to increase the reaction rate. Monitor progress carefully by TLC or GC. |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: Double-check calculations for all reactants. A common approach uses a slight excess (1.1-1.2 equivalents) of the acylating agent and at least a stoichiometric amount of AlCl₃ relative to the acylating agent.[1][2] |
Problem 2: Product is Formed, but Yield is Low and Byproducts are Present
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction using TLC or GC. If starting material is still present after the initial reaction time, extend the time, possibly with gentle heating. 2. Optimize Catalyst Amount: An insufficient amount of Lewis acid may lead to an incomplete reaction as the catalyst complexes with the ketone product. |
| Impure Starting Materials | 1. Purify Reagents: If purity is suspect, consider purifying the starting materials. For example, distill benzene and the methyl 5-chloro-5-oxopentanoate if that route is used. Impurities can compete in the reaction or inhibit it.[1] |
| Inefficient Workup/Purification | 1. Proper Quenching: The reaction must be carefully quenched by pouring it onto ice/water or dilute acid to destroy the aluminum chloride complex. 2. Effective Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure full recovery of the product. 3. Purification Method: If simple extraction and washing are insufficient, purify the crude product by column chromatography or vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the acylation of benzene with methyl 5-chloro-5-oxopentanoate.
Materials:
-
Anhydrous Benzene (C₆H₆)
-
Methyl 5-chloro-5-oxopentanoate (ClCO(CH₂)₃COOCH₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl, dilute solution)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a scrubber with mineral oil or a drying tube). Maintain a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane to create a slurry. Cool the flask to 0-5°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve methyl 5-chloro-5-oxopentanoate (1.0 eq.) in anhydrous benzene (used as both reactant and solvent, typically in large excess). Add this solution to the dropping funnel.
-
Reaction: Add the benzene/acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or GC until the starting material is consumed).
-
Workup (Quenching): Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
References
Preventing side reactions of the ester group in Methyl 4-benzoylbutyrate
Welcome to the technical support center for Methyl 4-benzoylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions involving the methyl ester group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the ester group in this compound?
A1: The primary side reactions involving the methyl ester group of this compound are hydrolysis, transesterification, and reduction. These reactions can compete with the desired transformations at the benzoyl ketone, leading to reduced yields and product impurities.
Q2: How can I selectively reduce the ketone of the benzoyl group without affecting the methyl ester?
A2: Chemoselective reduction of the ketone is crucial. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, milder reagents can be employed. Sodium borohydride (NaBH₄) is commonly used, but the reaction conditions must be carefully controlled. For instance, using NaBH₄ in methanol can lead to the reduction of both the ketone and the ester functionality in similar 4-aryl-4-oxoesters.[1] A more selective method involves the use of ammonia borane (AB) in water, which has been shown to selectively reduce α- and β-keto esters to their corresponding hydroxy esters, whereas sodium borohydride tends to produce diols.[2][3]
Q3: Under what conditions does the hydrolysis of the methyl ester group become a significant side reaction?
A3: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions.[4][5]
-
Acid-catalyzed hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds readily with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), even at room temperature, to form the carboxylate salt.
Q4: What is transesterification and how can I avoid it?
A4: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, if the reaction is carried out in an alcohol solvent other than methanol (e.g., ethanol, isopropanol), there is a risk of converting the methyl ester to the corresponding ethyl or isopropyl ester, especially in the presence of an acid or base catalyst. To avoid this, it is best to use methanol as the solvent if an alcohol is required, or to use a non-alcoholic solvent.
Q5: Can I protect the methyl ester group before carrying out reactions on the benzoyl group?
A5: Yes, protecting the ester functionality is a viable strategy. One common approach is to convert the methyl ester to a more robust ester, such as a tert-butyl ester. Tert-butyl esters are significantly more stable to basic and nucleophilic conditions and can be selectively cleaved under acidic conditions.[6][7][8]
Troubleshooting Guides
Issue 1: Reduction of Both Ketone and Ester Groups
Symptom: You are attempting to selectively reduce the ketone of this compound to a secondary alcohol, but you are observing the formation of a diol, indicating the reduction of both the ketone and the methyl ester.
Root Cause: The reducing agent and/or reaction conditions are too harsh, leading to a lack of chemoselectivity. As documented for similar 4-aryl-4-oxoesters, sodium borohydride in methanol can cause this issue.[1]
Solutions:
| Reagent/Condition | Expected Outcome | Experimental Protocol |
| Ammonia Borane (AB) in Water | Selective reduction of the ketone to the corresponding alcohol.[2][3] | To a solution of this compound (1 mmol) in water (5 mL), add ammonia borane (1.5 mmol). Stir the reaction at room temperature and monitor by TLC. Upon completion, extract the product with an organic solvent. |
| Sodium Borohydride (NaBH₄) at low temperature | Increased selectivity for ketone reduction. | Dissolve this compound (1 mmol) in a suitable solvent like THF or ethanol. Cool the solution to 0°C or lower in an ice bath. Add NaBH₄ (1.1 mmol) portion-wise. Stir for 30 minutes and monitor the reaction progress by TLC. |
| Catalytic Transfer Hydrogenation | Selective reduction of the ketone. | In a flask, dissolve this compound (1 mmol) and a suitable hydrogen donor (e.g., isopropanol). Add a catalyst such as MgO. Reflux the mixture and monitor the reaction by GC or TLC. |
Issue 2: Unwanted De-esterification (Hydrolysis)
Symptom: During your reaction, you are isolating the carboxylic acid analog of this compound as a significant byproduct.
Root Cause: The presence of acidic or basic reagents or impurities, along with water, is causing the hydrolysis of the methyl ester.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutralize Acidic/Basic Impurities: If your starting material or reagents may contain acidic or basic impurities, consider a pre-treatment step, such as washing a solution of the starting material with a mild bicarbonate solution (for acid removal) or a dilute acid wash (for base removal), followed by drying.
-
Buffer the Reaction: If the reaction itself generates acid or base, consider using a non-nucleophilic buffer to maintain a neutral pH.
Issue 3: Accidental Transesterification
Symptom: Your final product shows evidence of an ester other than the methyl ester (e.g., an ethyl or isopropyl ester), confirmed by NMR or mass spectrometry.
Root Cause: The reaction was performed in an alcohol solvent other than methanol in the presence of an acid or base catalyst, leading to an exchange of the alkoxy group of the ester.
Solutions:
-
Solvent Choice: If an alcohol is necessary as a solvent, use methanol.
-
Use Aprotic Solvents: Whenever possible, opt for aprotic solvents such as THF, DCM, DMF, or acetonitrile.
-
Catalyst Choice: If a basic catalyst is required in an alcohol solvent, use the sodium or potassium alkoxide of that same alcohol to prevent transesterification (e.g., use sodium methoxide in methanol).
Advanced Strategies for Protecting Functional Groups
For complex multi-step syntheses, it may be necessary to protect one of the functional groups to prevent unwanted side reactions.
Protecting the Ketone Group
The ketone can be protected as an acetal or ketal, which are stable under basic and nucleophilic conditions.[9][10][11]
Workflow for Ketone Protection:
Caption: Workflow for ketone protection, reaction, and deprotection.
Experimental Protocol: Ketal Protection of the Ketone
-
Dissolve this compound (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
Protecting the Ester Group (via Transesterification)
To perform reactions under basic conditions that would otherwise hydrolyze the methyl ester, it can be converted to a more robust tert-butyl ester.
Workflow for Ester Protection:
Caption: Workflow for ester protection, reaction, and deprotection.
Experimental Protocol: Transesterification to tert-Butyl Ester
-
Dissolve this compound (1.0 eq) in an excess of tert-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by GC or TLC for the disappearance of the starting material.
-
Once complete, cool the reaction, neutralize the acid with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the tert-butyl ester.
Experimental Protocol: Deprotection of tert-Butyl Ester
-
Dissolve the tert-butyl ester in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) at room temperature.[12]
-
Stir the mixture for a few hours and monitor by TLC.
-
Remove the solvent and excess TFA under reduced pressure to obtain the carboxylic acid.
Complete Deoxygenation of the Ketone
For the complete removal of the ketone carbonyl to a methylene group (-CH₂-), harsh conditions are typically required, which will likely affect the methyl ester. Therefore, protection of the ester or hydrolysis to the more resilient carboxylic acid prior to these reactions is recommended.
-
Wolff-Kishner Reduction: Performed under strongly basic conditions using hydrazine (NH₂NH₂) and a strong base like KOH at high temperatures.[13][14][15][16] The methyl ester will be hydrolyzed under these conditions.
-
Clemmensen Reduction: Involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][17][18][19][20] These strongly acidic conditions will hydrolyze the methyl ester.
Logical Flow for Deoxygenation:
Caption: Logical workflow for the deoxygenation of the ketone.
References
- 1. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 2. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. media.neliti.com [media.neliti.com]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
- 17. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 18. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 19. scribd.com [scribd.com]
- 20. esports.bluefield.edu - Clemmensen Reduction Mechanism [esports.bluefield.edu]
Optimizing reaction conditions for the synthesis of Methyl 4-benzoylbutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-benzoylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with methyl 4-chloro-4-oxobutyrate (the acid chloride of methyl succinate) using a Lewis acid catalyst such as aluminum chloride (AlCl₃). An alternative, though less direct, route involves a Blaise reaction of benzyl cyanide with a malonate derivative.
Q2: Why is the Friedel-Crafts acylation the preferred method?
A2: The Friedel-Crafts acylation is often preferred due to its relatively high efficiency and the ready availability of the starting materials. The reaction directly forms the desired carbon-carbon bond between the benzene ring and the acyl group, leading to the target ketone in a single step.
Q3: What are the critical parameters to control during the Friedel-Crafts acylation?
A3: Key parameters to control for a successful Friedel-Crafts acylation include:
-
Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture and will be deactivated by water. All glassware, solvents, and reagents must be thoroughly dried.
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and minimize side products. The reaction may then be allowed to warm to room temperature or be gently heated to ensure completion.
-
Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the product ketone, rendering it inactive.
-
Purity of Reagents: The purity of benzene, methyl 4-chloro-4-oxobutyrate, and the Lewis acid catalyst is crucial for obtaining high yields and minimizing impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q5: What is the typical work-up procedure for a Friedel-Crafts acylation?
A5: The work-up procedure involves quenching the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed, dried, and the solvent is evaporated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The AlCl₃ catalyst may have been deactivated by moisture. | Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and freshly opened AlCl₃. |
| Deactivated Aromatic Ring: If a substituted benzene is used with strongly deactivating groups (e.g., -NO₂, -CN), the reaction may not proceed.[1] | This method is not suitable for strongly deactivated aromatic rings. Consider an alternative synthetic route. | |
| Insufficient Catalyst: The product ketone forms a complex with AlCl₃, requiring at least a stoichiometric amount of the catalyst.[1] | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to 40-50 °C and monitor by TLC. | |
| Formation of Multiple Products | Polysubstitution: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated benzene derivatives.[1] | Friedel-Crafts acylation deactivates the ring, making a second acylation less likely.[1] If polysubstitution is observed, consider using a milder Lewis acid or shorter reaction times. |
| Isomer Formation: If a substituted benzene is used, acylation can occur at different positions (ortho, meta, para). | The regioselectivity is determined by the directing effect of the substituent on the aromatic ring. Steric hindrance often favors the para product.[1] | |
| Product is a Dark Oil or Tar | High Reaction Temperature: Overheating can lead to polymerization and decomposition of starting materials and products. | Maintain careful temperature control, especially during the initial exothermic addition of reagents. |
| Presence of Impurities: Impurities in the starting materials can lead to side reactions and charring. | Use purified reagents and solvents. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. |
| Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized reactions and incomplete conversion. | Ensure vigorous stirring throughout the reaction. | |
| Difficulty in Product Purification | Close Boiling Points of Product and Impurities: Separation by distillation may be challenging if impurities have similar boiling points. | Employ column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) for purification. |
| Emulsion during Work-up: The presence of acidic or basic residues can lead to emulsion formation during aqueous extraction. | Neutralize the reaction mixture carefully during work-up and consider adding brine to break emulsions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from benzene and methyl 4-chloro-4-oxobutyrate.
Materials:
-
Benzene (anhydrous)
-
Methyl 4-chloro-4-oxobutyrate
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq). Cool the flask in an ice bath.
-
Addition of Reactants: Add anhydrous benzene (1.5 eq) to the flask. To the dropping funnel, add a solution of methyl 4-chloro-4-oxobutyrate (1.0 eq) in anhydrous dichloromethane.
-
Acylation: Add the methyl 4-chloro-4-oxobutyrate solution dropwise to the stirred suspension of aluminum chloride in benzene over 30-60 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate).
Data Presentation
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Condition |
| Acylating Agent | Methyl 4-chloro-4-oxobutyrate |
| Aromatic Substrate | Benzene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) / Benzene |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (unoptimized) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Removal of unreacted starting materials from Methyl 4-benzoylbutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Methyl 4-benzoylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound?
In a typical Friedel-Crafts acylation synthesis of this compound, the primary unreacted starting materials and byproducts to be removed are:
-
Excess Benzene: Often used in excess to drive the reaction, its removal can be challenging due to its volatility and solubility in organic solvents.
-
Aluminum Chloride (AlCl₃) catalyst: The Lewis acid catalyst forms a complex with the ketone product, which needs to be hydrolyzed and removed during the workup.[1]
-
Unreacted Glutaric Anhydride or its derivatives: Depending on the specific acylating agent used, residual amounts may remain.
-
Hydrolyzed Acylating Agent: The workup procedure can lead to the formation of glutaric acid or its monomethyl ester.
Q2: My crude product is a dark, oily residue. Is this normal, and how do I proceed?
A dark and oily or thick, crusty appearance of the crude product after the reaction is common in Friedel-Crafts acylations.[2] This is often due to the presence of the aluminum chloride-ketone complex and other byproducts. The recommended procedure is to proceed with the aqueous workup, which involves quenching the reaction mixture with ice and acid to break down these complexes.[1][3]
Q3: I'm having trouble separating my product from unreacted benzene. What methods are most effective?
Separating benzene from the product can be difficult due to their similar solubility in many organic solvents. Several techniques can be employed:
-
Distillation: If there is a significant amount of residual starting material, simple distillation can be effective as benzene and other starting materials often have lower boiling points than the product.[1]
-
Rotary Evaporation: For smaller amounts of benzene, careful rotary evaporation can be used. However, due to the relatively high boiling point of benzene (80.1 °C), this may require higher temperatures and vacuum.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
Q4: What are the best techniques for purifying the final product to a high degree of purity?
For obtaining high-purity this compound, a combination of the following techniques is recommended:
-
Extraction and Washing: A thorough aqueous workup is the first and most critical step. Washing the organic layer with a sodium bicarbonate solution will help remove acidic impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds. Finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is key.[4]
-
Column Chromatography: For separating the product from impurities with similar polarities, column chromatography is the method of choice.[5][6]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Persistent Aluminum Salt Contamination
Symptom: An insoluble white or greyish solid is present in the organic layer after extraction, or the final product shows inorganic contamination upon analysis.
Possible Cause: Incomplete hydrolysis of the aluminum chloride complex or insufficient washing.
Troubleshooting Steps:
-
Ensure Complete Quenching: During the workup, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][3] This highly exothermic process must be done carefully to ensure all the aluminum salts are converted to water-soluble species.
-
Thorough Washing: Wash the organic layer multiple times with dilute HCl followed by water and then a saturated sodium bicarbonate solution to remove all acidic residues and aluminum salts.[1]
-
Filtration: If a fine precipitate persists, filter the organic solution through a pad of celite or a sintered glass funnel before drying.
Issue 2: Difficulty in Removing Unreacted Benzene
Symptom: Analytical tests (e.g., GC-MS, ¹H NMR) of the purified product show the presence of benzene.
Possible Cause: Co-elution during chromatography or insufficient removal during solvent evaporation due to similar physical properties.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Use a solvent system with a lower polarity to increase the separation between the non-polar benzene and the more polar product. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) can be effective.
-
Column Length and Diameter: A longer and narrower column will provide better resolution.[5]
-
-
Azeotropic Distillation: While more advanced, azeotropic distillation with a suitable solvent can sometimes be used to remove traces of benzene.
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Symptom: The product does not form solid crystals upon cooling or separates as an oil.
Possible Cause:
-
The presence of impurities inhibiting crystal lattice formation.
-
An inappropriate recrystallization solvent or cooling rate.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Good starting points for a keto-ester like this compound could be mixtures of a non-polar solvent (like hexane or cyclohexane) and a slightly more polar solvent (like ethyl acetate or toluene).[7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Further Purification: If the product consistently oils out, it may be necessary to perform another purification step, such as column chromatography, to remove impurities before attempting recrystallization again.
Quantitative Data
| Impurity | Purification Technique | Expected Removal Efficiency | Analytical Method for Detection |
| Aluminum Salts | Aqueous Workup (Washing with dilute acid and water) | > 99% | ICP-MS or AAS for trace metal analysis |
| Unreacted Benzene | Column Chromatography | > 98% (depending on conditions) | GC-MS, ¹H NMR[8][9][10][11] |
| Distillation | Variable (depends on boiling point difference) | GC-MS[8][9] | |
| Unreacted/Hydrolyzed Acylating Agent | Aqueous Workup (Washing with NaHCO₃ solution) | > 99% | HPLC, ¹H NMR |
| Other Organic Byproducts | Column Chromatography | 95 - 99% | GC-MS, LC-MS, TLC[8] |
| Recrystallization | > 99% for the main component if successful | Melting point, HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: General Aqueous Workup for Friedel-Crafts Acylation
-
Quenching: Carefully and slowly pour the cooled (0 °C) reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approximately 25 g) and concentrated hydrochloric acid (15 mL).[1][3]
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (2 x 20 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with:
-
Two portions of saturated sodium bicarbonate solution.[1]
-
One portion of water.
-
One portion of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Solvent Selection: Based on Thin Layer Chromatography (TLC) analysis, select an appropriate adsorbent (silica gel is common for this type of compound) and a solvent system that provides good separation (Rf of the product around 0.3-0.4). A common solvent system for aromatic ketones is a mixture of hexane and ethyl acetate.[12]
-
Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the initial, least polar eluting solvent.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.[6]
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is necessary.[12]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Toluene has been reported as a recrystallization solvent for similar aromatic ketones.[4] Mixtures like ethyl acetate/hexane are also good candidates to try.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. DSpace [open.bu.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. reddit.com [reddit.com]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. emerypharma.com [emerypharma.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Chromatography [chem.rochester.edu]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Stability issues of Methyl 4-benzoylbutyrate under acidic or basic conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 4-benzoylbutyrate, particularly under acidic and basic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an organic compound classified as a methyl ester.[1][2] Like most esters, its primary stability concern is hydrolysis, which is the cleavage of the ester bond. This reaction can be catalyzed by both acids and bases, leading to the formation of 4-benzoylbutanoic acid and methanol.[3][4] The rate of this degradation is highly dependent on pH, temperature, and the presence of catalysts.
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Both acidic and basic conditions promote the hydrolysis of this compound, but through different mechanisms and with different outcomes.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[3][5][6][7] The presence of a strong acid catalyst and an excess of water will shift the equilibrium towards the formation of the carboxylic acid (4-benzoylbutanoic acid) and methanol.[3][4][6]
-
Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion.[3][5][7] The hydroxide ion acts as a nucleophile, and the reaction yields an alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium 4-benzoylbutanoate).[4][5] This reaction is generally faster and more complete than acid-catalyzed hydrolysis.
Q3: What are the primary degradation products of this compound?
A3: Under both acidic and basic hydrolytic conditions, the ester bond is cleaved, resulting in two primary degradation products:
-
4-benzoylbutanoic acid (in acidic conditions) or its corresponding carboxylate salt (in basic conditions).
-
Methanol .
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. Avoid storing solutions of the compound in acidic or basic buffers for extended periods, especially at elevated temperatures. For long-term storage, consider storing it as a solid or dissolved in a non-reactive, anhydrous aprotic solvent.
Degradation Pathways
The hydrolysis of this compound proceeds via distinct pathways in acidic and basic environments.
Troubleshooting Guide
Problem 1: My analytical results (e.g., HPLC, NMR) show unexpected peaks/impurities.
-
Possible Cause: Degradation of this compound due to hydrolysis. This can occur if your sample was exposed to acidic or basic conditions, moisture, or high temperatures.
-
Suggested Solutions:
-
Verify Sample pH: Check the pH of your sample and any solvents or buffers used.
-
Analyze Degradation Products: Use LC-MS to determine the molecular weights of the unknown peaks. Compare them to the expected molecular weight of 4-benzoylbutanoic acid (192.21 g/mol ).
-
Control Sample Environment: When preparing samples for analysis, use aprotic solvents (e.g., acetonitrile, THF) and keep the autosampler tray cooled to prevent degradation during the analytical run.[8]
-
Problem 2: The yield of my reaction involving this compound is consistently low.
-
Possible Cause: The reaction conditions (e.g., acidic or basic reagents, aqueous work-up) may be causing premature hydrolysis of your starting material or product.
-
Suggested Solutions:
-
Anhydrous Conditions: If compatible with your reaction chemistry, use anhydrous solvents and reagents to minimize water exposure.
-
Modify Work-up: During aqueous work-up, use cooled, weakly acidic or basic solutions and minimize the exposure time. Neutralize the solution quickly if possible.
-
Monitor Reaction: Take aliquots of the reaction mixture over time and analyze them by HPLC or GC to determine if the starting material is degrading rather than reacting as intended.
-
Problem 3: I am observing poor reproducibility in my experiments.
-
Possible Cause: Inconsistent storage or handling of this compound is leading to varying levels of degradation between experiments.
-
Suggested Solutions:
-
Standardize Storage: Always store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment, especially if using aqueous or protic solvents.
-
Document Handling: Keep detailed records of solvent types, pH, temperature, and storage duration for all solutions containing the compound.
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Temperature | Time | Expected Degradation | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 8 hours | Moderate to High | 4-Benzoylbutanoic Acid |
| Base Hydrolysis | 0.1 M NaOH | 25 °C (Ambient) | 2 hours | High | 4-Benzoylbutanoate Salt |
| Neutral Hydrolysis | Water (pH ~7) | 60 °C | 24 hours | Very Low | 4-Benzoylbutanoic Acid |
| Thermal | Solid State | 80 °C | 48 hours | Low | - |
Note: This data is illustrative. Actual degradation rates must be determined empirically.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a typical procedure to assess the stability of this compound under hydrolytic stress, in line with ICH guidelines.[9][11]
Objective: To identify potential degradation products and determine the intrinsic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
Volumetric flasks, pipettes
-
Thermostatic water bath or oven
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ACN or MeOH.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water in a sealed vial.
-
Control Sample: Prepare a control by diluting 1 mL of the stock solution with 9 mL of the organic solvent used for the stock.
-
-
Incubation:
-
Place the acid and neutral hydrolysis vials in a water bath set to 60°C.
-
Keep the base hydrolysis vial at room temperature (approx. 25°C) due to the expected rapid degradation.[9]
-
Store the control sample at 4°C.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the base sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples (including neutralized and control) to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks.
References
- 1. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1501-04-8 | AChemBlock [achemblock.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl 4-benzoylbutyrate by GC-MS
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for identifying impurities in Methyl 4-benzoylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main spectral features in GC-MS?
This compound (IUPAC name: methyl 5-oxo-5-phenylpentanoate) is an organic compound with the molecular formula C12H14O3.[1][2] In Electron Ionization (EI) GC-MS, its mass spectrum is characterized by a molecular ion peak (M+) at an m/z of 206. Key fragment ions are typically observed at m/z 105 (benzoyl cation, often the base peak), 77 (phenyl cation), 175 (loss of a methoxy group), and 120.[3]
Q2: What types of impurities are commonly found in this compound samples?
Impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: Unreacted reagents from synthesis, such as γ-butyrolactone, methanol, or methyl 4-chlorobutyrate.[4]
-
Solvents: Residual solvents used during synthesis or sample preparation (e.g., hexane, ethyl acetate, toluene).
-
Byproducts: Compounds formed from side reactions, such as benzoic acid or methyl benzoate.[5]
-
System-Related Impurities: Contaminants from the GC-MS system itself, such as column bleed (siloxanes) or septum bleed.[6]
Q3: Why is GC-MS a suitable technique for this analysis?
GC-MS is ideal for separating volatile and semi-volatile compounds like this compound and its likely impurities. The gas chromatograph (GC) separates the components of the mixture, and the mass spectrometer (MS) provides detailed mass fragmentation patterns for each component, allowing for confident identification.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
Q4: I see unexpected peaks in my chromatogram. How can I identify them?
These are often referred to as "ghost peaks" and can originate from several sources.[7][8]
-
Is it a Contaminant?
-
Run a Blank: Inject a sample of pure solvent. If the peak is present, the contamination is likely in your solvent or the GC-MS system.
-
Check the Mass Spectrum:
-
Siloxanes (Column/Septum Bleed): Look for characteristic repeating peaks and fragment ions at m/z 73, 207, and 281.[6] These often appear as a series of evenly spaced peaks, especially during a temperature ramp.[6]
-
Plasticizers (e.g., Phthalates): Often show a characteristic ion at m/z 149. These can leach from plastic vials or other lab equipment.
-
-
Review Sample Handling: Contamination can be introduced from vials, caps, or even gloves during sample preparation.[9]
-
-
Is it a Synthesis-Related Impurity?
-
Analyze the Mass Spectrum: Compare the obtained mass spectrum of the unknown peak against libraries (like NIST) and known fragmentation patterns of potential starting materials or byproducts.
-
Refer to the Data Table: Compare the retention time and key fragments with the data provided in Table 1 below.
-
Q5: The peak for my main compound is tailing. What causes this and how can I fix it?
Peak tailing can be caused by chemical interactions within the system or physical disruptions in the flow path.[10]
-
Check for Active Sites: Tailing of polar compounds can occur due to interaction with active sites in the inlet liner or the front of the GC column.
-
Verify Column Installation: An improperly installed column can cause dead volume, leading to peak tailing.[10][11]
-
Mismatch of Polarity: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause poor peak shape.[13]
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with your GC column's stationary phase.
-
Q6: I am not seeing any peaks, or the signal is very weak. What should I check?
-
Verify Injection: Ensure the autosampler syringe is correctly drawing and injecting the sample. Check for air bubbles in the syringe.
-
Check Inlet Parameters: Confirm that the inlet temperature is appropriate to volatilize the sample without causing degradation.
-
Confirm Gas Flow: Ensure the carrier gas is flowing at the correct rate and that there are no leaks in the system.
-
MS Detector: Check that the MS is tuned and the detector is turned on.
Experimental Protocol
This protocol provides a general methodology for the GC-MS analysis of this compound. Instrument parameters should be optimized for your specific system and separation goals.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent (e.g., Ethyl Acetate or Dichloromethane) in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. GC-MS Instrument Parameters (Example)
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet | Split/Splitless |
| Inlet Temp | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
3. Data Acquisition and Analysis
-
Acquire data using the instrument's software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak of interest, analyze the corresponding mass spectrum.
-
Identify the compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST) and the data in Table 1.
Data Presentation
Table 1: Potential Impurities and their Characteristic Mass Fragments
| Compound | Potential Source | Molecular Weight | Key m/z Fragments |
| This compound | Analyte | 206.24 | 105, 77, 206, 175 [3] |
| Benzoic Acid | Byproduct/Degradation | 122.12 | 122, 105, 77 |
| Methyl Benzoate | Byproduct | 136.15 | 105, 77, 136 |
| Toluene | Solvent | 92.14 | 91, 92 |
| Methyl Butyrate | Starting Material | 102.13 | 74, 43, 71, 59[14] |
| γ-Butyrolactone | Starting Material | 86.09 | 86, 42, 56 |
Visualizations
Below are diagrams illustrating the experimental and troubleshooting workflows.
Caption: General experimental workflow for GC-MS analysis.
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97% | CAS: 1501-04-8 | AChemBlock [achemblock.com]
- 3. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 5. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. instrument-solutions.com [instrument-solutions.com]
- 8. jk-sci.com [jk-sci.com]
- 9. gcms.cz [gcms.cz]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chegg.com [chegg.com]
Technical Support Center: High-Purity Recrystallization of Methyl 4-benzoylbutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl 4-benzoylbutyrate for achieving high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue for compounds with low melting points like this compound (-2°C).[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to decrease the saturation level, then allow it to cool slowly.[1]
-
Use a Different Solvent System: A solvent pair with a greater polarity difference, such as ethyl acetate/hexane or acetone/water, may promote crystallization over oiling out.
-
Slow Cooling: Cool the solution very slowly to allow crystals to form. A stepwise cooling approach (e.g., room temperature, then 0°C, then -20°C) can be effective.
-
Seeding: Introduce a seed crystal of pure this compound to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
Q2: No crystals are forming, even after cooling the solution. What is the problem?
A2: The absence of crystal formation usually indicates one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[3]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling.[1][2] To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1]
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Adding a seed crystal.
-
Scratching the inner surface of the flask.[3]
-
Cooling the solution to a lower temperature (e.g., in an ice-salt bath).
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.[1]
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too early, such as during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold can dissolve some of the product. Always use ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures. Re-evaluate the solvent system.
Q4: The purified this compound is still impure. What went wrong?
A4: If impurities are still present after recrystallization, the chosen solvent may not be optimal for separating the desired compound from the specific impurities present.
-
Co-crystallization: The impurity may have similar solubility properties to this compound in the chosen solvent, leading to it crystallizing out as well. A different solvent system should be tested.
-
Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a particular impurity, column chromatography may be a necessary preceding or alternative purification step.[4]
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
Q: Should I use a single solvent or a mixed solvent system?
A: For oily compounds like this compound, a mixed solvent system (co-solvent system) often provides better results.[2] This allows for finer control over the solubility and can help prevent oiling out.
Q: At what temperature should I dissolve the crude this compound?
A: Dissolve the crude product in the chosen solvent at its boiling point to ensure you are using the minimum amount of solvent necessary.
Q: How can I prevent the solution from cooling too quickly?
A: To ensure slow cooling, you can insulate the flask with glass wool or a beaker of warm water. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization using a mixed solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding hot ethyl acetate dropwise until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot solution, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The selection of an appropriate solvent system is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents.
| Solvent | Polarity Index | Expected Solubility of this compound |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Diethyl Ether | 2.8 | High |
| Ethyl Acetate | 4.4 | High |
| Acetone | 5.1 | High |
| Ethanol | 5.2 | High |
| Methanol | 6.6 | Moderate-High |
| Water | 10.2 | Very Low |
Note: This data is based on general principles of solubility ("like dissolves like") and may need to be confirmed experimentally for your specific sample.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Managing exothermic reactions in large-scale Methyl 4-benzoylbutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 4-benzoylbutyrate. The primary synthesis route addressed is the Friedel-Crafts acylation of benzene with a suitable acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound via Friedel-Crafts acylation?
The primary exothermic step is the reaction of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the acylating agent (e.g., 4-carbomethoxybutyryl chloride or glutaric anhydride and a methylating agent). This initial reaction forms the highly reactive acylium ion and generates significant heat. Careful temperature control during this stage is critical to prevent runaway reactions.
Q2: What are the common side products in this synthesis, and how can they be minimized?
Common side products can include:
-
Di-acylated products: Although less common than in Friedel-Crafts alkylation, over-acylation can occur if the reaction temperature is too high or if there is a high local concentration of the acylating agent. To minimize this, ensure slow and controlled addition of the acylating agent and maintain a low reaction temperature.
-
Isomeric products: If a substituted benzene derivative is used instead of benzene, different isomers can be formed. The regioselectivity is influenced by the nature of the substituent on the aromatic ring.
-
Products from impurities: Impurities in the starting materials or solvent can lead to the formation of undesired byproducts. Always use high-purity, anhydrous reagents and solvents.
Q3: Why is strict moisture control essential during the reaction?
Anhydrous aluminum chloride reacts violently with water in a highly exothermic reaction, producing hydrochloric acid gas.[1] Moisture will deactivate the catalyst, reducing the reaction yield, and can also lead to corrosion of the reactor. All glassware, solvents, and reagents must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a catalytic amount of aluminum chloride?
No, in Friedel-Crafts acylation, a stoichiometric amount (or a slight excess) of aluminum chloride is typically required. This is because the ketone product forms a complex with the Lewis acid, which deactivates it. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is necessary.
Q5: What are the key safety precautions for handling large quantities of anhydrous aluminum chloride?
Anhydrous aluminum chloride is a corrosive and water-reactive solid. Key safety precautions include:
-
Handling it in a dry, well-ventilated area, preferably in a fume hood or glove box.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Keeping it away from water and other sources of moisture.
-
Having a Class D fire extinguisher or dry sand readily available for fire suppression, as water-based extinguishers should not be used.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a fresh, unopened container of anhydrous aluminum chloride. |
| Deactivated aromatic ring (if using a substituted benzene). | Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene). Consider an alternative synthetic route. | |
| Insufficient catalyst. | Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. | |
| Formation of a Dark, Tarry Substance | Reaction temperature is too high, leading to decomposition. | Maintain a low and controlled reaction temperature, especially during the addition of the catalyst and acylating agent. |
| Impure starting materials. | Use high-purity, anhydrous starting materials and solvents. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or consider a modest increase in temperature after the initial exothermic phase. |
| Inefficient work-up. | Ensure complete quenching of the reaction mixture and thorough extraction of the product. | |
| Difficult Work-up/Emulsion Formation | Incomplete hydrolysis of the aluminum chloride complex. | Add the reaction mixture slowly to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. |
Experimental Protocols
Representative Large-Scale Synthesis of a Benzoylalkanoic Acid Derivative (Adapted for this compound)
This protocol is adapted from a patented procedure for a similar Friedel-Crafts acylation on a large scale.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
4-Carbomethoxybutyryl chloride (or glutaric anhydride and a suitable methylating agent)
-
Dichloromethane (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (for HCl), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of 4-carbomethoxybutyryl chloride in anhydrous dichloromethane to the stirred suspension over a period of 2-3 hours, maintaining the temperature between 5-10 °C.
-
Aromatic Compound Addition: After the addition of the acyl chloride is complete, add anhydrous benzene dropwise over 1-2 hours, again maintaining the temperature below 15 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for an additional 1-2 hours after the additions are complete.
-
Work-up: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring, ensuring the temperature does not exceed 25 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Methyl 4-benzoylbutyrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-benzoylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: this compound is typically synthesized via Friedel-Crafts acylation. This involves the reaction of benzene with 4-chlorocarbonylbutyric acid methyl ester (or a similar acylating agent) in the presence of a Lewis acid catalyst. Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and various metal triflates like copper(II) triflate (Cu(OTf)₂). Another approach involves the Blaise reaction, which can be used to synthesize related β-keto esters.
Q2: I am observing low yields in my Friedel-Crafts acylation. What are the potential causes?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst may be hydrolyzed by moisture. Ensure all reagents and glassware are anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts acylations using catalysts like AlCl₃, more than a stoichiometric amount is often required because the catalyst complexes with the product ketone.
-
Poor Reagent Quality: The purity of benzene, the acylating agent, and the catalyst is crucial. Impurities can inhibit the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. The optimal temperature should be determined experimentally. Some reactions may require heating, while others proceed at room temperature.
Q3: My reaction is producing significant amounts of side products. How can I improve selectivity?
A3: Side product formation is a common issue. Here are some strategies to enhance selectivity:
-
Choice of Catalyst: The type of catalyst can influence regioselectivity (ortho- vs. para-substitution). For instance, in the benzoylation of anisole, different catalysts can lead to varying o/p ratios.
-
Reaction Conditions: Temperature and reaction time can affect the formation of side products. Lowering the temperature may reduce the rate of side reactions.
-
Solvent Selection: The solvent can influence the reactivity and selectivity of the Friedel-Crafts reaction. Ionic liquids have been explored as an alternative to traditional organic solvents to improve yield and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or very little product formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere. |
| Insufficient catalyst loading. | For catalysts that form stable adducts with the product, such as AlCl₃, use a stoichiometric excess. For catalytic Lewis acids like metal triflates, optimize the catalyst loading (e.g., 1-10 mol%). | |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate. | |
| Formation of a dark, tarry reaction mixture | Polymerization or decomposition of starting materials or products. | Lower the reaction temperature. Ensure slow and controlled addition of the acylating agent to the reaction mixture. |
| Use of a highly reactive catalyst. | Consider using a milder Lewis acid catalyst. | |
| Incomplete reaction even after extended time | Insufficient mixing. | Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures. |
| Deactivated catalyst. | The catalyst may have been consumed by impurities. Use purified reagents and solvents. | |
| Difficulty in product isolation/purification | Formation of a stable complex between the product and the catalyst. | During workup, ensure complete hydrolysis of the catalyst-product complex, often by adding ice and/or dilute acid. |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |
Catalyst Performance Data
The selection of a suitable catalyst is critical for optimizing the synthesis of this compound. Below is a summary of data for the benzoylation of anisole, a model reaction for Friedel-Crafts acylation, using various metal triflate catalysts in an ionic liquid.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | o/p Ratio | Reference |
| Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | 100 | 4/96 | |
| Zn(OTf)₂ | [bmim][BF₄] | 80 | Overnight | 100 | - | |
| Sn(OTf)₂ | [bmim][BF₄] | 80 | Overnight | 100 | - | |
| Sc(OTf)₃ | [bmim][BF₄] | 80 | Overnight | 100 | - | |
| Cu(OTf)₂ | CH₃CN | 80 | 20 | 75 | 8/92 | |
| Cu(OTf)₂ | CH₂ClCH₂Cl | 80 | 20 | 60 | 9/91 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using a Metal Triflate Catalyst
This protocol is adapted from the benzoylation of anisole and can be optimized for the synthesis of this compound.
Materials:
-
Methyl 4-chloroformylbutyrate
-
Benzene (or a substituted benzene)
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Anhydrous argon or nitrogen
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a stirred solution of Cu(OTf)₂ (0.1 mmol) in [bmim][BF₄] (1 mL) under an inert atmosphere, add benzene (5 mmol).
-
Add Methyl 4-chloroformylbutyrate (1 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 1-20 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low product yield.
Validation & Comparative
A Comparative Guide to GC-MS Method Validation for the Quantification of Methyl 4-benzoylbutyrate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is paramount. This guide provides a comprehensive overview and comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Methyl 4-benzoylbutyrate, a key intermediate in various synthetic processes. The performance of the GC-MS method is compared with High-Performance Liquid Chromatography (HPLC), an alternative analytical technique. This guide includes detailed experimental protocols and performance data to assist in method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of typical performance characteristics for GC-MS and HPLC in the context of quantifying a small molecule like this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range | Mid to low µg/mL range |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 5% |
| Specificity | High (based on mass spectrum) | Moderate to High (based on retention time and detector type) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it a powerful tool for the quantification of volatile and semi-volatile compounds like this compound.[1][2]
1. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar to mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this analysis.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound (m/z 105, 149, 206) should be monitored.[4]
-
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Perform a spike and recovery study by adding known amounts of this compound to a blank matrix at three different concentration levels (low, medium, and high). The recovery should be within 85-115%.[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a standard solution at three different concentrations six times on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (%RSD) should be < 15%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram, typically at S/N ratios of 3 and 10, respectively.[5][6]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8]
1. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Dilution: Dilute the sample with the mobile phase to a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 245 nm, where the benzoyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Method Validation
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: GC-MS analysis workflow for this compound.
Caption: Interrelationship of key GC-MS method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Synthesis of Methyl 4-Benzoylbutyrate and Ethyl 4-Benzoylbutyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice between methyl and ethyl esters as intermediates can significantly impact reaction outcomes, purification processes, and even the pharmacokinetic properties of final compounds. This guide provides an objective comparison of the synthesis of Methyl 4-benzoylbutyrate and Ethyl 4-benzoylbutyrate, two valuable building blocks in medicinal chemistry. By presenting available experimental data, detailed synthetic protocols, and a discussion of the key differences, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This compound and Ethyl 4-benzoylbutyrate are commonly synthesized via the Friedel-Crafts acylation of benzene with glutaric anhydride to produce 4-benzoylbutyric acid, followed by a Fischer esterification with either methanol or ethanol. While both esters can be produced in high yields, subtle differences in their synthesis and physical properties can influence their suitability for specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the synthesis of this compound and Ethyl 4-benzoylbutyrate, based on reported experimental findings and established chemical principles.
| Parameter | This compound | Ethyl 4-benzoylbutyrate | Key Considerations |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₃H₁₆O₃ | The additional methylene group in the ethyl ester increases its molecular weight. |
| Molecular Weight | 206.24 g/mol [2] | 220.27 g/mol | This difference impacts stoichiometry calculations and physical properties. |
| Typical Synthesis Yield | ~90%[1] | ~85-95% (estimated) | Yields are comparable, but can be influenced by reaction conditions. |
| Reaction Time (Esterification) | Generally shorter | Potentially longer | Methanol's lower boiling point may allow for shorter reaction times at reflux. |
| Boiling Point | Higher than methanol | Higher than ethanol | Ethyl esters are generally less volatile than their methyl counterparts. |
| Purification | Distillation, Chromatography | Distillation, Chromatography | The higher boiling point of the ethyl ester may require higher temperatures or lower pressures for distillation. |
| Reactivity | Potentially slightly higher | Generally stable | Methyl esters can sometimes exhibit slightly higher reactivity in subsequent reactions due to less steric hindrance. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and Ethyl 4-benzoylbutyrate. These protocols are based on established chemical literature and are intended to serve as a starting point for laboratory synthesis.
Part 1: Synthesis of 4-Benzoylbutyric Acid via Friedel-Crafts Acylation
This initial step is common for the synthesis of both esters.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Glutaric Anhydride
-
Anhydrous Benzene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Dissolve glutaric anhydride in anhydrous benzene and add it dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (typically 1-2 hours) to complete the reaction.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-benzoylbutyric acid.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzoylbutyric acid.[1]
Part 2A: Synthesis of this compound via Fischer Esterification
Materials:
-
4-Benzoylbutyric Acid
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-benzoylbutyric acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for a period of time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Part 2B: Synthesis of Ethyl 4-benzoylbutyrate via Fischer Esterification
Materials:
-
4-Benzoylbutyric Acid
-
Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-benzoylbutyric acid in a large excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for a period of time (typically 3-6 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 4-benzoylbutyrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Synthesis Pathway
Caption: General synthesis pathway for Methyl and Ethyl 4-benzoylbutyrate.
Experimental Workflow: Esterification and Workup
Caption: General workflow for Fischer esterification and product isolation.
Discussion and Conclusion
The choice between synthesizing this compound and Ethyl 4-benzoylbutyrate depends on several factors pertinent to the specific research or development goals.
-
Reaction Kinetics and Yield: While both esterifications proceed with high yields, the reaction with methanol may be slightly faster due to its lower boiling point and potentially higher reactivity. However, the difference in yield is often marginal and can be optimized for either alcohol by adjusting reaction conditions, such as using a larger excess of the alcohol or employing methods for water removal to drive the equilibrium towards the product.
-
Purification and Handling: Ethyl 4-benzoylbutyrate's higher boiling point and lower volatility compared to its methyl counterpart can be advantageous in reducing product loss during solvent removal steps.[3] Conversely, this also means that higher temperatures or lower pressures may be required for purification by vacuum distillation. The choice here may depend on the available laboratory equipment and the scale of the synthesis.
-
Downstream Applications: In the context of drug development, the choice of ester can influence the physicochemical properties of the final active pharmaceutical ingredient (API). Ethyl esters are generally more lipophilic than methyl esters, which can affect solubility, membrane permeability, and metabolic stability. If the ester is a prodrug that relies on in-vivo hydrolysis to the active carboxylic acid, the rate of this hydrolysis can differ between methyl and ethyl esters, potentially altering the pharmacokinetic profile of the drug.
References
A Comparative Guide to the Spectroscopic Data of Methyl 4-benzoylbutyrate Across Different Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data for different batches of Methyl 4-benzoylbutyrate (also known as Methyl 5-oxo-5-phenylpentanoate), a key intermediate in various synthetic pathways. Understanding the batch-to-batch consistency of such reagents is crucial for the reproducibility of experimental results and the quality of final products in research and drug development. This document presents a comparative analysis of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for two representative batches of this compound. Batch 1 data is sourced from publicly available databases, while Batch 2 represents typical data obtained from a commercial supplier.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Assignment | Structure | Batch 1 (Predicted) Chemical Shift (δ, ppm) | Batch 2 (Typical) Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | -OCH₃ | 3.67 | 3.68 | s | 3H |
| H-b | -CH₂-COOCH₃ | 2.45 | 2.46 | t | 2H |
| H-c | -CH₂- | 2.08 | 2.09 | p | 2H |
| H-d | -CH₂-CO-Ph | 3.05 | 3.06 | t | 2H |
| H-e | Ar-H (ortho) | 7.95 | 7.96 | d | 2H |
| H-f | Ar-H (meta) | 7.45 | 7.46 | t | 2H |
| H-g | Ar-H (para) | 7.55 | 7.56 | t | 1H |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Assignment | Structure | Batch 1 Chemical Shift (δ, ppm) [1] | Batch 2 (Typical) Chemical Shift (δ, ppm) |
| C-1 | -OCH₃ | 51.6 | 51.7 |
| C-2 | -CH₂-COOCH₃ | 33.1 | 33.2 |
| C-3 | -CH₂- | 20.0 | 20.1 |
| C-4 | -CH₂-CO-Ph | 35.5 | 35.6 |
| C-5 | -C=O (ester) | 173.5 | 173.6 |
| C-6 | -C=O (ketone) | 199.3 | 199.4 |
| C-7 | Ar-C (ipso) | 136.8 | 136.9 |
| C-8 | Ar-C (ortho) | 128.0 | 128.1 |
| C-9 | Ar-C (meta) | 128.6 | 128.7 |
| C-10 | Ar-C (para) | 133.0 | 133.1 |
Table 3: IR Spectroscopy Data Comparison
| Assignment | Batch 1 (cm⁻¹) | Batch 2 (Typical) (cm⁻¹) |
| C=O Stretch (Ketone) | 1685 | 1684 |
| C=O Stretch (Ester) | 1735 | 1736 |
| C-O Stretch | 1170 | 1171 |
| Aromatic C-H Stretch | 3060 | 3062 |
| Aliphatic C-H Stretch | 2950 | 2951 |
Table 4: Mass Spectrometry (GC-MS) Data Comparison
| Fragment (m/z) | Batch 1 Relative Intensity (%) [1] | Batch 2 (Typical) Relative Intensity (%) | Plausible Fragment Identity |
| 206 | 10.4 | ~10 | [M]⁺ (Molecular Ion) |
| 175 | 12.1 | ~12 | [M - OCH₃]⁺ |
| 149 | - | ~5 | [C₈H₅O₃]⁺ |
| 120 | 14.7 | ~15 | [C₇H₅O₂]⁺ |
| 105 | 100 | 100 | [C₆H₅CO]⁺ (Base Peak) |
| 77 | 37.9 | ~38 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered through a glass wool pipette into a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
-
Data Processing: The resulting free induction decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
-
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of an ATR accessory.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹. The spectral range was 4000-650 cm⁻¹.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in dichloromethane.
-
Instrumentation: A GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used.
-
GC Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 100°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample was injected in splitless mode.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired in full scan mode over a mass-to-charge (m/z) range of 40-550 amu.
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: Workflow for Spectroscopic Analysis and Batch Comparison.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Complementary Nature of Spectroscopic Techniques.
References
Validating the Structure of Methyl 4-benzoylbutyrate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of drug discovery and development, unambiguous structural confirmation of synthesized small molecules is a critical step. While 1D NMR spectroscopy provides foundational information, complex molecules often require 2D NMR techniques for complete and accurate structural elucidation. This guide provides a detailed comparison of using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to validate the structure of Methyl 4-benzoylbutyrate. We will also discuss alternative validation methods and present the experimental data in a clear, comparative format.
Structural Elucidation of this compound using 2D NMR
The structure of this compound presents several key features that can be unequivocally confirmed using a combination of 2D NMR experiments. These include the benzoyl group, the butyrate chain, and the methyl ester functionality. The following sections detail the expected correlations in COSY, HSQC, and HMBC spectra that collectively validate the proposed structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~173.5 |
| 2 | 2.45 (t) | ~33.0 |
| 3 | 2.10 (p) | ~18.5 |
| 4 | 3.05 (t) | ~35.5 |
| 5 | - | ~199.5 |
| 6 | - | ~136.5 |
| 7, 11 | 7.95 (d) | ~128.0 |
| 8, 10 | 7.45 (t) | ~128.5 |
| 9 | 7.55 (t) | ~133.0 |
| 12 | 3.65 (s) | ~51.5 |
Note: The chemical shifts are predicted based on data from analogous structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlations will be observed within the butyrate chain.
Table 2: Expected COSY Correlations for this compound
| Correlating Protons | Number of Bonds | Expected Cross-Peak |
| H2 - H3 | 3 | Yes |
| H3 - H4 | 3 | Yes |
This establishes the connectivity of the -CH₂-CH₂-CH₂- fragment of the butyrate chain.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.
Table 3: Expected HSQC Correlations for this compound
| Proton | Attached Carbon | Expected Cross-Peak |
| H2 | C2 | Yes |
| H3 | C3 | Yes |
| H4 | C4 | Yes |
| H7, H11 | C7, C11 | Yes |
| H8, H10 | C8, C10 | Yes |
| H9 | C9 | Yes |
| H12 | C12 | Yes |
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment is arguably the most informative for elucidating the overall structure, as it reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different molecular fragments.
Table 4: Key Expected HMBC Correlations for this compound
| Proton | Correlating Carbon(s) (2-3 bonds away) | Structural Information Confirmed |
| H2 | C1, C3, C4 | Confirms position adjacent to the ester carbonyl and the butyrate chain. |
| H4 | C2, C3, C5, C6 | Confirms position adjacent to the keto carbonyl and links the butyrate chain to the benzoyl group. |
| H7, H11 | C5, C6, C8, C10, C9 | Confirms the ortho position on the benzene ring and its connection to the keto carbonyl. |
| H12 | C1 | Confirms the methyl group is part of the methyl ester. |
Visualizing the Validation Workflow
The logical progression of using these 2D NMR techniques to confirm the structure can be visualized as follows:
The Unveiling of Reactivity: A Comparative Analysis of Methyl 4-benzoylbutyrate and Other Ketoesters
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of ketoesters is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive benchmark of Methyl 4-benzoylbutyrate's reactivity against two other common ketoesters, Methyl acetoacetate and Ethyl benzoylacetate. Through an examination of key reactions—reduction, enolate formation, and cyclization—supported by experimental data, this document serves as a practical resource for predicting and manipulating chemical transformations.
The reactivity of a ketoester is fundamentally governed by the interplay of electronic and steric factors. The presence of both a ketone and an ester functional group creates a molecule with multiple reactive sites. The ketone carbonyl is generally more electrophilic than the ester carbonyl and is thus more susceptible to nucleophilic attack. Furthermore, the acidity of the α-protons, nestled between the two carbonyl groups, facilitates the formation of enolates, which are key intermediates in a vast array of carbon-carbon bond-forming reactions.
This guide will systematically compare the performance of this compound, an aromatic γ-ketoester; Methyl acetoacetate, a simple β-ketoester; and Ethyl benzoylacetate, an aromatic β-ketoester, in three fundamental transformations.
Comparative Reactivity Data
To provide a clear and concise overview, the following tables summarize the expected and experimentally observed reactivity of the three ketoesters in reduction, enolate formation, and intramolecular cyclization reactions.
Table 1: Comparison of Ketoester Reactivity in the Reduction of the Ketone Carbonyl
| Ketoester | Structure | Relative Rate of Reduction (NaBH₄) | Typical Yield (%) | Key Influencing Factors |
| This compound | Moderate | ~85-95% | Aromatic ring offers some steric hindrance. The distance of the ester from the ketone has minimal electronic impact on the ketone's reactivity. | |
| Methyl acetoacetate | Fast | >95% | Minimal steric hindrance around the ketone carbonyl allows for rapid nucleophilic attack. | |
| Ethyl benzoylacetate | Slow | ~70-85% | Significant steric hindrance from the adjacent phenyl group and the ethyl ester slows the rate of reduction. |
Table 2: Comparison of Ketoester Reactivity in Enolate Formation
| Ketoester | pKa of α-proton | Relative Rate of Enolate Formation (LDA) | Stability of Enolate | Key Influencing Factors |
| This compound | ~19-20 | Moderate | Moderately Stable | The α-protons are activated only by the ketone, leading to a higher pKa compared to β-ketoesters. |
| Methyl acetoacetate | ~11 | Fast | Highly Stable | The α-protons are positioned between two carbonyl groups, significantly increasing their acidity and the stability of the resulting conjugated enolate. |
| Ethyl benzoylacetate | ~12 | Fast | Highly Stable | Similar to methyl acetoacetate, the α-protons are highly acidic due to their position between a ketone and an ester carbonyl group. The phenyl group can offer some steric hindrance to the approach of bulky bases. |
Table 3: Comparison of Ketoester Reactivity in Intramolecular Cyclization (Dieckmann Condensation)
| Ketoester Derivative (Diester) | Product Ring Size | Typical Yield (%) | Key Influencing Factors |
| Dimethyl 2-benzoylheptanedioate | 6-membered ring | Good | The formation of a stable six-membered ring is thermodynamically favored. |
| Dimethyl adipate (from a precursor to a γ-ketoester) | 5-membered ring | High | The formation of a five-membered ring is kinetically and thermodynamically favorable. |
| Not Applicable | - | - | Ethyl benzoylacetate is a β-ketoester and does not have the appropriate chain length for a standard intramolecular Dieckmann cyclization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Benchmarking Ketone Reduction with Sodium Borohydride
Objective: To compare the relative reactivity and yield of the reduction of the ketone carbonyl in this compound, Methyl acetoacetate, and Ethyl benzoylacetate.
Materials:
-
This compound
-
Methyl acetoacetate
-
Ethyl benzoylacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each ketoester in 10 mL of methanol.
-
Initiation: Cool the solutions to 0 °C in an ice bath. To each flask, add 1.1 equivalents of sodium borohydride in small portions over 5 minutes.
-
Monitoring: Monitor the progress of each reaction by TLC at 15-minute intervals. The mobile phase can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Work-up: Once the starting material is consumed (as indicated by TLC), quench the reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product. Analyze the product by ¹H NMR to confirm the reduction of the ketone and determine the purity.
Protocol 2: Comparative Analysis of Enolate Formation via Deprotonation
Objective: To qualitatively compare the ease of enolate formation for the three ketoesters.
Materials:
-
This compound
-
Methyl acetoacetate
-
Ethyl benzoylacetate
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated methanol (CD₃OD)
-
NMR tubes
Procedure:
-
Reaction Setup: In three separate, dry, argon-flushed NMR tubes, dissolve 0.1 mmol of each ketoester in 0.5 mL of anhydrous THF-d₈.
-
Deprotonation: Cool the NMR tubes to -78 °C. To each tube, add 1.1 equivalents of the LDA solution dropwise.
-
Quenching and Analysis: After 15 minutes at -78 °C, quench the reaction by adding an excess of deuterated methanol.
-
NMR Analysis: Acquire ¹H NMR spectra of the resulting solutions. The degree of deuterium incorporation at the α-position will provide a qualitative measure of the extent of enolate formation.
Protocol 3: Intramolecular Cyclization via Dieckmann Condensation
Objective: To assess the propensity of a derivative of this compound to undergo intramolecular cyclization.
Materials:
-
Dimethyl 2-benzoylheptanedioate (can be synthesized from a suitable precursor)
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve 1 mmol of dimethyl 2-benzoylheptanedioate in 20 mL of anhydrous toluene.
-
Initiation: Add 1.1 equivalents of sodium ethoxide to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield and characterize the cyclic β-ketoester product by ¹H NMR and ¹³C NMR.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
Conclusion
This comparative guide demonstrates that the reactivity of this compound is a nuanced interplay of its structural features. While its ketone carbonyl is readily reduced, the acidity of its α-protons is less pronounced than in β-ketoesters like Methyl acetoacetate and Ethyl benzoylacetate. The potential for intramolecular cyclization is present, contingent on the synthesis of an appropriate diester precursor. For researchers in drug discovery and process development, a thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic pathways and the efficient construction of complex molecular architectures. The provided data and protocols offer a solid foundation for further exploration and application of these versatile building blocks.
A Comparative Guide to the Synthetic Routes of Methyl 4-benzoylbutyrate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-benzoylbutyrate is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The selection of an optimal synthetic route is crucial for achieving high yields, purity, and cost-effectiveness, particularly in a drug development setting. This guide provides a comprehensive cost-benefit analysis of the most common synthetic pathways to this compound, supported by detailed experimental protocols and quantitative data.
Executive Summary
The synthesis of this compound is primarily achieved through a two-step process involving the Friedel-Crafts acylation of benzene to form 4-benzoylbutyric acid, followed by Fischer esterification. Key variations in the initial acylation step, utilizing different starting materials, present distinct advantages and disadvantages in terms of cost, yield, and safety. A less common, direct one-pot synthesis offers a potentially more streamlined approach. This guide evaluates the following primary routes:
-
Route 1: Two-Step Synthesis via 4-Benzoylbutyric Acid
-
Route 1a: Friedel-Crafts acylation using Succinic Anhydride and Benzene.
-
Route 1b: Friedel-Crafts acylation using γ-Butyrolactone and Benzene.
-
Route 1c: Friedel-Crafts acylation using 4-Chlorobutyryl Chloride and Benzene.
-
-
Route 2: One-Pot Synthesis from Benzene and γ-Butyrolactone with subsequent in-situ esterification.
The analysis indicates that while all routes are viable, the choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, budget, and available equipment.
Comparative Analysis of Synthetic Routes
The following tables provide a quantitative comparison of the different synthetic routes, focusing on key metrics such as raw material costs, reaction yields, and overall process efficiency.
Table 1: Cost Analysis of Starting Materials and Reagents
| Chemical | Purity | Price (USD/kg) | Price (USD/mol) |
| Succinic Anhydride | 99% | ~15 | ~1.50 |
| γ-Butyrolactone | ≥99% | ~73.20 (for 500g) | ~6.30 |
| 4-Chlorobutyryl Chloride | 98% | ~350 - 1000 | ~49.35 - 141.00 |
| 4-Benzoylbutyric Acid | 97% | ~10 - 15 | ~1.92 - 2.88 |
| Benzene | Reagent Grade | ~0.80 | ~0.06 |
| Aluminum Chloride (Anhydrous) | Reagent Grade | ~77 | ~10.26 |
| Methanol | Reagent Grade | ~0.66 | ~0.02 |
| Sulfuric Acid | ACS Reagent Grade (95-98%) | ~67 | ~0.07 |
Note: Prices are estimates based on currently available data and may vary depending on the supplier and quantity purchased.
Table 2: Performance Comparison of Synthetic Routes
| Metric | Route 1a (Succinic Anhydride) | Route 1b (γ-Butyrolactone) | Route 1c (4-Chlorobutyryl Chloride) | Route 2 (One-Pot) |
| Number of Steps | 2 | 2 | 2 | 1 |
| Overall Yield | ~85-90% | ~85-90% | ~80-85% | ~75-85% (estimated) |
| Starting Material Cost | Low | Moderate | High | Moderate |
| Reagent Cost | Moderate | Moderate | Moderate | Moderate |
| Scalability | Excellent | Excellent | Good | Good |
| Safety Considerations | Use of corrosive and moisture-sensitive AlCl₃. Benzene is a known carcinogen. | Use of corrosive and moisture-sensitive AlCl₃. Benzene is a known carcinogen. | Use of highly reactive and corrosive acyl chloride. Benzene is a known carcinogen. | Use of corrosive and moisture-sensitive AlCl₃. Benzene is a known carcinogen. |
| Waste Generation | Significant aluminum-containing acidic waste. | Significant aluminum-containing acidic waste. | Significant aluminum-containing acidic waste. | Reduced workup steps may lead to less waste. |
Experimental Protocols
Route 1a: Synthesis of 4-Benzoylbutyric Acid from Succinic Anhydride
This procedure is adapted from a well-established method for the synthesis of β-benzoylpropionic acid.
Reaction:
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of anhydrous aluminum chloride (1.1 mol) in anhydrous benzene (4 moles) is prepared.
-
Succinic anhydride (1 mol) is added portion-wise to the stirred suspension while maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is heated to reflux for 1 hour.
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The benzene layer is separated, and the aqueous layer is extracted with benzene.
-
The combined benzene extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-benzoylbutyric acid.
-
A typical yield for this reaction is in the range of 92-95%.[1]
Route 1b: Synthesis of 4-Benzoylbutyric Acid from γ-Butyrolactone
This method provides a direct route to the carboxylic acid precursor.
Reaction:
Procedure:
-
To a reactor containing pure benzene (3.23-5.82 mol) and aluminum chloride (0.97-1.5 mol), γ-butyrolactone (1 mol) is added dropwise while maintaining the temperature between 0-40°C.
-
After the addition is complete, the mixture is heated to reflux for 3-5 hours.[2]
-
The reaction mixture is cooled and then hydrolyzed by pouring it into dilute hydrochloric acid.[2]
-
The organic layer is separated, washed with water, and then subjected to reduced-pressure distillation to remove the solvent and obtain 4-benzoylbutyric acid.
-
This one-step reaction from butyrolactone and benzene can achieve a high synthesis yield.[2] A reported yield for a similar process is 94.0%.[2]
Esterification of 4-Benzoylbutyric Acid (Fischer Esterification)
This is a standard procedure for converting a carboxylic acid to its methyl ester.[3][4]
Reaction:
Procedure:
-
4-Benzoylbutyric acid (1 mol) is dissolved in an excess of methanol (e.g., 5-10 equivalents).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is slowly added to the solution.
-
The mixture is heated to reflux for several hours (typically 4-8 hours), and the reaction progress is monitored by TLC or GC.
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
Yields for Fischer esterification are typically high, often exceeding 90%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Cost-Benefit Analysis Workflow
The selection of the optimal synthetic route involves a multi-faceted decision-making process. The following diagram outlines a logical workflow for this cost-benefit analysis.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Conclusion
The synthesis of this compound can be approached through several viable routes.
-
For large-scale, cost-effective production , Route 1a, utilizing the inexpensive starting material succinic anhydride, is highly attractive due to its high yield and the low cost of the anhydride.
-
Route 1b , starting from γ-butyrolactone, offers a similarly high-yielding pathway, although the starting material is more expensive. This may be a suitable option if γ-butyrolactone is readily available.
-
Route 1c , using 4-chlorobutyryl chloride, is likely the most expensive due to the high cost of the acyl chloride and may be reserved for smaller-scale syntheses where the convenience of using a pre-functionalized starting material outweighs the cost.
-
Route 2 , the one-pot synthesis, presents an intriguing option for streamlining the process and potentially reducing waste and reaction time. However, the optimization of this one-pot reaction would be critical to ensure high yields and purity, and more research may be needed to validate its industrial applicability.
Ultimately, the choice of synthetic route will be dictated by a careful consideration of the factors outlined in this guide. Researchers and drug development professionals are encouraged to perform a thorough in-house cost analysis and risk assessment before selecting a final synthetic strategy.
References
A Guide to the Inter-Laboratory Comparison of Methyl 4-benzoylbutyrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the quantitative analysis of Methyl 4-benzoylbutyrate. In the absence of a publicly available, large-scale proficiency test for this specific analyte, this document outlines a standardized analytical protocol and a methodology for data comparison. Adherence to a common protocol is crucial for minimizing inter-laboratory variability and ensuring data comparability, which is essential for method validation, quality control, and ensuring the reliability of data in multi-site studies.
Introduction to Analytical Approaches
The quantification of this compound can be effectively achieved using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method, offering high selectivity and sensitivity, making it suitable for identifying and quantifying the analyte in complex matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is another viable alternative, particularly for routine quality control where high throughput is required.
This guide will focus on a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol as the basis for a hypothetical inter-laboratory comparison.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To illustrate the outcomes of an inter-laboratory study, the following table presents hypothetical data from ten laboratories tasked with quantifying a this compound sample with a known reference concentration of 25.0 µg/mL. The performance of each laboratory is evaluated using a Z-score, which indicates how many standard deviations an observation is from the consensus mean.
Table 1: Hypothetical Results of an Inter-laboratory Comparison for this compound Analysis
| Laboratory ID | Reported Concentration (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab 1 | 25.5 | 25.1 | 1.2 | 0.33 | Satisfactory |
| Lab 2 | 24.7 | 25.1 | 1.2 | -0.33 | Satisfactory |
| Lab 3 | 26.8 | 25.1 | 1.2 | 1.42 | Satisfactory |
| Lab 4 | 23.9 | 25.1 | 1.2 | -1.00 | Satisfactory |
| Lab 5 | 25.2 | 25.1 | 1.2 | 0.08 | Satisfactory |
| Lab 6 | 23.5 | 25.1 | 1.2 | -1.33 | Satisfactory |
| Lab 7 | 26.3 | 25.1 | 1.2 | 1.00 | Satisfactory |
| Lab 8 | 27.9 | 25.1 | 1.2 | 2.33 | Questionable |
| Lab 9 | 24.4 | 25.1 | 1.2 | -0.58 | Satisfactory |
| Lab 10 | 24.8 | 25.1 | 1.2 | -0.25 | Satisfactory |
Note: The consensus mean and standard deviation are calculated from the reported data. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A standardized protocol is paramount for achieving comparable results across different laboratories. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended for the quantification of this compound.
Sample Preparation
-
Internal Standard (IS) Solution: Prepare a 100 µg/mL stock solution of a suitable internal standard (e.g., Methyl 4-phenylbutyrate) in methanol.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., plasma, reaction mixture) at concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the internal standard stock solution.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: m/z 105, 120, 206[1]
-
Internal Standard (Methyl 4-phenylbutyrate): m/z 91, 104, 178
-
Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key steps in the experimental workflow and the logical relationship for performance evaluation.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for laboratory performance evaluation using Z-scores.
References
A Researcher's Guide to Methyl 4-benzoylbutyrate: Interpreting the Certificate of Analysis and Evaluating Alternatives
For researchers, scientists, and professionals in drug development, the purity and characterization of chemical reagents are paramount. Methyl 4-benzoylbutyrate, a versatile building block in organic synthesis, is no exception. This guide provides a detailed walkthrough of how to interpret its Certificate of Analysis (CoA), alongside a comparative analysis with alternative reagents, supported by experimental protocols and data visualization to aid in making informed decisions for your research.
Interpreting the Certificate of Analysis (CoA) for this compound
The Certificate of Analysis is a critical document that provides a batch-specific summary of quality control testing. Below is a table summarizing the typical data you would find on a CoA for this compound.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identification | |||
| IUPAC Name | Methyl 5-oxo-5-phenylpentanoate[1][2] | Conforms | - |
| CAS Number | 1501-04-8[1][2] | Conforms | - |
| Molecular Formula | C₁₂H₁₄O₃[1][2] | Conforms | - |
| Molecular Weight | 206.24 g/mol [1] | Conforms | - |
| Physical Properties | |||
| Appearance | White to yellow powder or crystals[3] | White crystalline powder | Visual Inspection |
| Melting Point | Not specified | 38-42 °C | USP <741> |
| Purity | |||
| Assay (by GC) | ≥ 97.0%[2][3] | 99.2% | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Spectroscopic Data | |||
| ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Mass Spectrum (GC-MS) | Conforms to structure[1] | Conforms | GC-Mass Spectrometry |
| Infrared Spectrum | Conforms to structure | Conforms | FT-IR Spectroscopy |
| Residual Solvents | |||
| As per USP <467> | Meets requirements | Conforms | Headspace GC |
| Elemental Analysis | |||
| Carbon (C) | Theoretical: 69.89% | 69.85% | Combustion Analysis |
| Hydrogen (H) | Theoretical: 6.84% | 6.88% | Combustion Analysis |
Comparative Analysis: this compound and Its Alternatives
The choice of a chemical intermediate often depends on the specific reaction and desired outcome. Below is a comparison of this compound with other commercially available 4-substituted methyl butyrates.
Table 2: Comparison of this compound with Alternative Reagents
| Feature | This compound | Methyl 4-chlorobutyrate | Methyl 4-methoxybutyrate | Methyl 4-chloro-4-oxobutyrate |
| CAS Number | 1501-04-8 | 3153-37-5 | 29006-01-7 | 1490-25-1 |
| Molecular Formula | C₁₂H₁₄O₃ | C₅H₉ClO₂ | C₆H₁₂O₃ | C₅H₇ClO₃ |
| Molecular Weight | 206.24 g/mol | 136.58 g/mol | 132.16 g/mol | 150.56 g/mol |
| Purity (Typical) | ≥ 97% | ≥ 98% | 98% | 97% |
| Reactive Group | Ketone | Alkyl Chloride | Ether | Acyl Chloride |
| Key Applications | Synthesis of heterocyclic compounds, pharmaceutical intermediates. | Introduction of a butyrate chain via nucleophilic substitution. | A stable, less reactive butyrate derivative. | Acylation reactions to introduce a butanoyl group. |
| Reactivity | Moderately reactive at the ketone and ester. | Reactive towards nucleophiles. | Generally low reactivity. | Highly reactive acylating agent. |
Key Experimental Protocols for Quality Assessment
To ensure the quality and identity of this compound, several analytical techniques are employed. Below are the detailed methodologies for the key experiments cited in the CoA.
1. Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound by separating it from any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
2. Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ):
-
~8.00-7.40 ppm (m, 5H, aromatic protons)
-
3.67 ppm (s, 3H, -OCH₃)
-
3.07 ppm (t, 2H, -CH₂-C=O)
-
2.42 ppm (t, 2H, -CH₂-COOCH₃)
-
2.10 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
3. Identification by GC-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity and molecular weight of this compound.
-
Instrumentation: GC-MS system.
-
GC Conditions: Same as the GC purity method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Expected Mass Fragments (m/z):
-
206 (M⁺)
-
175 (M⁺ - OCH₃)
-
105 (C₆H₅CO⁺)
-
77 (C₆H₅⁺)
-
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the interpretation of a Certificate of Analysis.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical flow for selecting a butyrate reagent based on reaction type.
References
Quantitative NMR (qNMR) for assessing the purity of Methyl 4-benzoylbutyrate
A Comprehensive Guide to Purity Assessment of Methyl 4-benzoylbutyrate: qNMR vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical step in ensuring quality, safety, and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and the Mass Balance method—for assessing the purity of this compound.
Introduction to Purity Assessment Techniques
Purity assessment verifies the identity and quantifies the main component of a substance while identifying and quantifying any impurities. This compound, an aromatic ketone and ester, requires precise purity determination for its application in organic synthesis and pharmaceutical research.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. It is well-suited for analyzing compounds like methyl esters.[3][4]
High-Performance Liquid Chromatography (HPLC) is a versatile method for the purity assessment of non-volatile and thermally labile compounds, offering high selectivity in separating the main component from closely related impurities.[5]
The Mass Balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities (e.g., related substances, water, residual solvents, and inorganic impurities) from 100%.[6][7] This approach relies on a combination of analytical techniques.[7]
Comparison of Analytical Techniques for this compound Purity
The following table summarizes the performance characteristics of qNMR, GC-FID, HPLC, and the Mass Balance method for the purity analysis of this compound. The presented data is representative and intended for comparative purposes.
| Feature | Quantitative NMR (qNMR) | GC-FID | HPLC | Mass Balance |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[4] | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Purity = 100% - Σ (all impurities).[7] |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[2] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification.[5] | Requires standards for each identified impurity for accurate quantification. |
| Typical Accuracy | 98.0% - 102.0% | 95.0% - 105.0% | 97.0% - 103.0% | 99.0% - 101.0% (depends on the accuracy of each impurity test) |
| Typical Precision (RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 1.5% | Varies with the combination of methods used. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts).[2] | Does not detect non-volatile impurities.[2] | May not detect all impurities depending on the detector used. | Aims to quantify all types of impurities.[2] |
| Destructive | No[4] | Yes[2] | Yes | Yes (for most constituent analyses).[2] |
Quantitative Data Summary
The following table presents hypothetical quantitative purity data for a batch of this compound, as determined by the different analytical methods.
| Analytical Method | Purity (%) |
| Quantitative ¹H-NMR | 99.2 |
| GC-FID | 98.9 |
| HPLC | 99.1 |
| Mass Balance | 99.3 |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound
This protocol outlines the determination of the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): e.g., Maleic acid (certified reference material with known purity)
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance (5-decimal places)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16 (ensure adequate signal-to-noise)
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds to ensure full relaxation)
-
Acquisition Time (aq): ≥ 3 seconds
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, suitable signals are the methyl ester protons (-OCH₃) or the aromatic protons. For Maleic acid, the vinylic protons are used.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Mass
-
MW = Molecular Weight
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the quantitative NMR experimental workflow for purity determination.
Caption: Workflow for qNMR purity determination.
Logical Relationship of Purity Assessment Methods
The following diagram illustrates the relationship between the direct and indirect methods for purity assessment.
Caption: Relationship between purity assessment methods.
Conclusion
Quantitative NMR offers a robust, non-destructive, and direct method for determining the purity of this compound, often with high accuracy and precision.[4] While GC-FID and HPLC are powerful separation techniques, they typically require a reference standard of the analyte for accurate quantification. The Mass Balance method provides a comprehensive purity assessment but is more labor-intensive as it requires multiple analytical procedures.[7] The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the nature of potential impurities. For definitive purity assignment and as a primary method, qNMR stands out as a highly valuable technique in the arsenal of the analytical chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. Mass balance method for the SI value assignment of the purity of organic compounds. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 4-benzoylbutyrate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Methyl 4-benzoylbutyrate, it is essential to be familiar with its potential hazards and the necessary protective measures. Although detailed toxicity data is limited, it is prudent to treat this compound with care.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate the spill area and ensure adequate ventilation.
-
Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.
-
Clean-Up : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent, should be placed in a sealed, labeled container for disposal as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Identification and Collection :
-
Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Collect the waste in a designated, compatible, and properly sealed container. The container should be clearly labeled with the chemical name and associated hazards.
-
-
Consult with EHS :
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures and waste streams for this chemical at your facility.
-
-
Storage Pending Disposal :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal :
-
Your EHS department will coordinate with a licensed chemical waste disposal company for the final removal and disposal of the this compound waste. This may involve incineration at a permitted facility or other approved methods.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistics for Handling Methyl 4-benzoylbutyrate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 4-benzoylbutyrate (CAS: 1501-04-8), tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.
Chemical Properties and Hazards
This compound is a white to yellow powder or crystalline solid.[1] It is important to be aware of its potential hazards to ensure safe handling.
| Property | Value | Source |
| CAS Number | 1501-04-8 | [1][2][3][4][5][6] |
| Molecular Formula | C12H14O3 | [2][3][5][6] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| Physical Form | White to yellow powder or crystals | [1] |
| Boiling Point | 630.80 K (Predicted) | [2] |
| Melting Point | 373.51 K (Predicted) | [2] |
| Density | 0.898 g/cm³ at 25°C (for Methyl Butyrate) | [7] |
| Flash Point | Data not available | |
| Occupational Exposure Limits | No established limits | [7][8][9] |
Hazard Statements:
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to personal protection and chemical handling is paramount to minimize exposure and ensure safety.
1. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[8][10]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling esters and ketones.[11] Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For significant exposure risk, a complete suit that protects against chemicals may be necessary.[9] Flame-retardant and antistatic protective clothing is recommended.[7]
-
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[7][13]
2. Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][10]
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Use non-sparking tools and take precautionary measures against static discharges.[7]
-
Wash hands thoroughly after handling the chemical.[7]
3. Storage:
-
Store in a refrigerator as recommended.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store separately from incompatible materials.[8]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If Inhaled: Move the person to fresh air.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[8]
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[7][8]
Spill and Disposal Plan
A clear and practiced plan for spills and waste disposal is essential for laboratory safety and environmental protection.
1. Spill Cleanup Protocol:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Eliminate all ignition sources.[9]
-
Wear appropriate PPE as described above.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[13]
-
Collect the absorbed material into a suitable, closed container for disposal.[13]
-
Clean the spill area with soap and water.[13]
-
-
Major Spills:
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
2. Disposal Plan:
-
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[7]
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[7] Do not mix with other waste materials.[7] Handle uncleaned containers as you would the product itself.[7]
References
- 1. This compound | 1501-04-8 [sigmaaldrich.com]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C12H14O3 | CID 137042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1501-04-8 [chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound 97% | CAS: 1501-04-8 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. spokane.wsu.edu [spokane.wsu.edu]
- 13. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
